Pde7-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
InChI Key |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pde7-IN-3 in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling cascades within the central nervous system (CNS). As a cAMP-specific phosphodiesterase, PDE7 plays a critical role in modulating neuronal function, survival, and inflammatory responses.[1][2] Inhibition of PDE7 has emerged as a promising therapeutic strategy for a range of neurological and neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and spinal cord injury.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Pde7-IN-3, a notable PDE7 inhibitor, with a focus on its effects within neuronal cells. This document details the molecular pathways influenced by this compound, presents available quantitative data for related compounds, outlines relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows.
This compound: A Modulator of Neuronal Signaling
Quantitative Data for Selected PDE7 Inhibitors
Due to the limited availability of public data for this compound, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized PDE7 inhibitors. This information is provided for comparative purposes to illustrate the typical potency of compounds targeting this enzyme family.
| Compound Name | Target | IC50 | Notes |
| Compound 26 | PDE7A | 31 nM | A potent and selective PDE7 inhibitor.[5] |
| PDE7-IN-2 | PDE7 | 2.1 µM | An inhibitor used in Parkinson's disease studies.[6] |
| S14 | PDE7 | 5.5 µM | Used in studies of spinal cord injury.[7] |
| VP1.15 | PDE7 | 1.1 µM | Investigated for its role in spinal cord injury.[7] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Core Signaling Pathways Modulated by this compound
The therapeutic potential of this compound in neurons is primarily attributed to its ability to modulate two key interconnected signaling pathways: the cAMP/PKA/CREB pathway and the BDNF/TrkB signaling cascade.
The cAMP/PKA/CREB Signaling Pathway
The inhibition of PDE7 by this compound directly leads to an increase in intracellular cAMP levels.[4] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets. One of the most critical targets of PKA in neurons is the cAMP response element-binding protein (CREB).[8] Upon phosphorylation, CREB translocates to the nucleus and binds to specific DNA sequences known as cAMP response elements (CREs), initiating the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[8]
The BDNF/TrkB Signaling Pathway
The activation of the cAMP/PKA/CREB pathway can lead to the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[8] BDNF is a critical neurotrophin that binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF signaling is a key mechanism through which PDE7 inhibitors are thought to exert their neuroprotective and regenerative effects.
Experimental Protocols
Investigating the mechanism of action of this compound in neurons involves a series of well-established experimental protocols. Below are detailed methodologies for key experiments.
In Vitro PDE7 Inhibition Assay
This assay is fundamental to confirming the direct inhibitory effect of this compound on the PDE7 enzyme.
Objective: To determine the IC50 value of this compound for the PDE7 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE7A or PDE7B is used as the enzyme source. The substrate is [3H]-cAMP.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE7 enzyme, varying concentrations of this compound (or vehicle control), and a reaction buffer (e.g., Tris-HCl, MgCl2).
-
Initiation and Incubation: The reaction is initiated by the addition of [3H]-cAMP. The plate is then incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a quenching solution, often containing unlabeled cAMP and snake venom nucleotidase. The nucleotidase converts the product of the PDE reaction, [3H]-AMP, into [3H]-adenosine.
-
Separation and Detection: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange resin beads. The radioactivity of the [3H]-adenosine, which is proportional to the PDE7 activity, is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Neuronal Cell Culture and Treatment
Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are used to study the cellular effects of this compound.
Objective: To assess the impact of this compound on neuronal viability, morphology, and signaling pathways.
Methodology:
-
Cell Culture: Neuronal cells are cultured in appropriate media and conditions (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator).
-
Treatment: Cells are treated with various concentrations of this compound for different time points. A vehicle control (e.g., DMSO) is always included.
-
Induction of Neuronal Stress (Optional): To study the neuroprotective effects, cells can be co-treated with a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS).
-
Downstream Analysis: Following treatment, cells are harvested for various analyses, including Western blotting, cAMP assays, and immunocytochemistry.
Intracellular cAMP Measurement
This assay quantifies the direct consequence of PDE7 inhibition in neuronal cells.
Objective: To measure the levels of intracellular cAMP in neurons following treatment with this compound.
Methodology:
-
Cell Lysis: After treatment, the culture medium is removed, and cells are lysed using a specific lysis buffer provided in commercially available cAMP assay kits (e.g., ELISA or HTRF-based kits).
-
Assay Procedure: The cell lysates are then processed according to the manufacturer's instructions. These assays are typically competitive immunoassays where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Detection: The signal, which is inversely proportional to the amount of cAMP in the sample, is measured using a plate reader.
-
Quantification: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the samples is interpolated from this curve.
Western Blot Analysis
Western blotting is used to assess the protein expression and phosphorylation status of key components of the signaling pathways.
Objective: To analyze the levels of proteins such as p-CREB, CREB, BDNF, and TrkB in neurons treated with this compound.
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-CREB, anti-CREB, anti-BDNF).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, as a specific inhibitor of PDE7, holds significant promise for the development of novel therapeutics for a variety of neurological disorders. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent activation of the PKA/CREB and BDNF/TrkB signaling pathways, provides a strong rationale for its neuroprotective and potentially neuro-regenerative effects. While further studies are required to fully elucidate the quantitative pharmacology and in vivo efficacy of this compound specifically, the established role of PDE7 inhibition in neurons provides a solid foundation for its continued investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and other related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered synaptic tools reveal localized cAMP signaling in synapse assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PDE7-IN-2 - Immunomart [immunomart.com]
- 7. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 8. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PDE7 Inhibition and Cyclic AMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Pde7-IN-3" is not a widely recognized or publicly documented phosphodiesterase 7 (PDE7) inhibitor. This guide utilizes the placeholder name PDE7i-Compound-X to represent a selective PDE7 inhibitor, with properties and data synthesized from publicly available information on well-characterized inhibitors of this class. This approach ensures the provision of a technically accurate and detailed guide as requested.
Introduction: Targeting the cAMP Signaling Pathway
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical second messenger system that regulates a vast array of cellular processes, from inflammation and metabolism to neuroprotection and gene transcription.[1][2][3] The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[1][2][4]
The PDE superfamily consists of 11 families, among which PDE4, PDE7, and PDE8 are specific for hydrolyzing cAMP.[5] Phosphodiesterase 7 (PDE7) is of significant therapeutic interest due to its high expression in immune cells, lymphoid tissues, and specific regions of the central nervous system.[5][6] By inhibiting PDE7, the degradation of cAMP is blocked, leading to its accumulation within the cell.[6] This elevation in cAMP levels enhances the activity of downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrates to modulate cellular responses.[6][7][8] Consequently, PDE7 inhibitors are being investigated for their therapeutic potential in inflammatory, autoimmune, and neurological disorders.[5][6][9]
This guide provides a technical overview of a representative selective PDE7 inhibitor, PDE7i-Compound-X , detailing its mechanism of action within the cAMP pathway, its biochemical potency, and the experimental protocols used for its characterization.
Quantitative Data: Potency and Selectivity of PDE7i-Compound-X
The efficacy of a PDE inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other PDE families. High selectivity is crucial for minimizing off-target effects. The data presented below are representative values for a selective PDE7 inhibitor, based on published data for compounds like BRL-50481 and other selective agents.[10][11]
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PDE7A |
| PDE7A | 140 | 1 |
| PDE7B | 140 | 1 |
| PDE4A | 5,000 | 35.7 |
| PDE4B | 11,000 | 78.6 |
| PDE4D | 7,500 | 53.6 |
| PDE1C | >10,000 | >71 |
| PDE2A | >10,000 | >71 |
| PDE3B | >10,000 | >71 |
| PDE5A | >10,000 | >71 |
| PDE8A | >10,000 | >71 |
| PDE9A | >10,000 | >71 |
| PDE10A | >10,000 | >71 |
| PDE11A | ~3,000 | 21.4 |
Table 1: Inhibitory potency (IC50) and selectivity profile of the representative PDE7 inhibitor, PDE7i-Compound-X. Data is synthesized from known selective PDE7 inhibitors.[11]
Mechanism of Action and Signaling Pathway
PDE7 inhibitors exert their effects by preventing the hydrolysis of cAMP to the inactive 5'-AMP.[6][12] This leads to an accumulation of intracellular cAMP, which then activates PKA. Activated PKA phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response-element binding-protein (CREB), leading to changes in gene expression and cellular function.[1][2][7]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions [mdpi.com]
- 5. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 9. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pde7-IN-3: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the target engagement and validation of phosphodiesterase 7 (PDE7) inhibitors, with a specific focus on the investigational compound Pde7-IN-3. While publicly available quantitative data for this compound is limited, this document outlines the established experimental protocols and conceptual frameworks necessary for its characterization. The guide details the critical role of the cyclic adenosine monophosphate (cAMP) signaling pathway, presents standardized biochemical and cell-based assays, and offers a roadmap for researchers aiming to elucidate the pharmacological profile of novel PDE7 inhibitors.
Introduction: PDE7 as a Therapeutic Target
Phosphodiesterase 7 (PDE7) is a member of the phosphodiesterase superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP to adenosine 5'-monophosphate (AMP), PDE7 plays a crucial role in regulating intracellular cAMP levels and, consequently, a multitude of downstream signaling events.[2] The PDE7 family consists of two main isoforms, PDE7A and PDE7B, which are encoded by separate genes and exhibit distinct tissue distribution patterns.[2][3]
Dysregulation of cAMP signaling has been implicated in a variety of pathological conditions, making PDE7 an attractive therapeutic target for a range of disorders, including those with inflammatory and neurological components.[4][5] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling pathways. This modulation can result in anti-inflammatory effects and neuroprotection, highlighting the therapeutic potential of selective PDE7 inhibitors.[4][5]
This compound (also referred to as "example 2" in some literature and with CAS number 908570-13-8) is a compound identified as a PDE7 inhibitor with potential analgesic properties, particularly for inflammatory, neuropathic, visceral, and nociceptive pain.[6] Its primary documentation is found in the patent WO2006092692A1, which primarily details its synthesis and proposed use in combination therapies.[4] As of this writing, specific quantitative data on its potency and detailed target engagement studies are not extensively available in the public domain.
The PDE7 Signaling Pathway
The canonical signaling pathway modulated by PDE7 is the cAMP-dependent pathway. An overview of this pathway is presented below.
Experimental Protocols for Target Engagement and Validation
The characterization of a PDE7 inhibitor like this compound involves a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to demonstrate target engagement in a physiological context.
Biochemical Assays for PDE7 Inhibition
Objective: To determine the in vitro potency and selectivity of the inhibitor against purified PDE7 enzyme.
a) Fluorescence Polarization (FP) Assay
-
Principle: This homogenous assay format is based on the change in polarization of a fluorescently labeled cAMP analog upon its hydrolysis by PDE7. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE7, the resulting fluorescent AMP derivative is captured by a binding agent, leading to a larger complex that rotates more slowly and thus has a higher fluorescence polarization.
-
Protocol:
-
Recombinant human PDE7A or PDE7B enzyme is diluted in assay buffer.
-
The inhibitor (e.g., this compound) is serially diluted to create a concentration gradient.
-
The enzyme is pre-incubated with the inhibitor in a microplate.
-
The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
After a defined incubation period, a binding agent is added to stop the reaction and bind the hydrolyzed product.
-
Fluorescence polarization is measured using a microplate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Radioimmunoassay (RIA) for cAMP
-
Principle: This highly sensitive assay quantifies the amount of cAMP remaining after a reaction with PDE7.
-
Protocol:
-
Similar to the FP assay, purified PDE7 enzyme is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of a known amount of cAMP.
-
The reaction is terminated, and the remaining cAMP is quantified using a competitive radioimmunoassay kit, which typically involves a cAMP-specific antibody and a radiolabeled cAMP tracer.
-
The amount of radioactivity is inversely proportional to the amount of unlabeled cAMP in the sample.
-
IC50 values are determined from the concentration-response curves.
-
Cellular Assays for Target Engagement and Validation
Objective: To confirm that the inhibitor can cross the cell membrane, engage with PDE7 in its native environment, and elicit a functional response (i.e., increase intracellular cAMP levels).
a) Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful technique to verify direct target engagement in living cells. The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability.
-
Protocol:
-
Intact cells are treated with the inhibitor or vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the aggregated proteins are removed by centrifugation.
-
The amount of soluble, non-denatured PDE7 remaining in the supernatant is quantified, typically by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
b) Intracellular cAMP Measurement
-
Principle: This assay directly measures the functional consequence of PDE7 inhibition in cells.
-
Protocol:
-
Cultured cells expressing PDE7 are pre-treated with various concentrations of the inhibitor.
-
Intracellular cAMP production is stimulated using an adenylyl cyclase activator such as forskolin.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often a commercial ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
A dose-dependent increase in cAMP levels in the presence of the inhibitor validates its cellular activity.
-
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme | IC50 (µM) |
| PDE7A | Data not publicly available |
| PDE7B | Data not publicly available |
| PDE4D | Data not publicly available |
| PDE3A | Data not publicly available |
| Other PDEs | Data not publicly available |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (µM) |
| Intracellular cAMP Accumulation | e.g., Jurkat T-cells | Data not publicly available |
| Cellular Thermal Shift (Tm Shift) | e.g., HEK293 cells | Data not publicly available |
Experimental Workflow Visualization
The logical flow of experiments for the characterization of a novel PDE7 inhibitor is depicted in the following diagram.
References
- 1. Cloning and characterization of PDE7B, a cAMP-specific phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE7B - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PDE7抑制剂 | MCE [medchemexpress.cn]
The Role of PDE7 Inhibition in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative and neurological disorders. The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of the inflammatory response, and its modulation presents a promising therapeutic avenue. Phosphodiesterase 7 (PDE7), a cAMP-specific phosphodiesterase, has emerged as a significant target for therapeutic intervention in neuroinflammatory conditions. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn attenuates the production of pro-inflammatory mediators and promotes neuroprotective effects. This technical guide provides an in-depth overview of the role of PDE7 inhibition in modulating neuroinflammation, with a focus on the available preclinical data, experimental methodologies, and relevant signaling pathways. While this guide aims to be comprehensive, it is important to note that specific quantitative data for the compound "Pde7-IN-3" is not currently available in the public scientific literature. Therefore, this document will utilize data from other well-characterized PDE7 inhibitors to illustrate the therapeutic potential of targeting this enzyme.
Data Presentation: Efficacy of PDE7 Inhibitors in Modulating Neuroinflammation
The following tables summarize the quantitative data for several well-characterized PDE7 inhibitors, demonstrating their potential in mitigating neuroinflammation.
Table 1: In Vitro Inhibitory Activity of Selected PDE7 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| TC3.6 | PDE7 | 0.55 | Recombinant PDE7 | [1] |
| PDE3 | 70.7 | Recombinant PDE3 | [1] | |
| PDE4B | 57.9 | Recombinant PDE4B | [1] | |
| PDE4D | 23.9 | Recombinant PDE4D | [1] | |
| PDE10 | 50.1 | Recombinant PDE10 | [1] | |
| BRL-50481 | PDE7A | 0.15 | Recombinant PDE7A | [2][3] |
| PDE7B | 12.1 | Recombinant PDE7B | [2] | |
| PDE4 | 62 | Recombinant PDE4 | [2] | |
| PDE3 | 490 | Recombinant PDE3 | [2] | |
| S14 | PDE7 | 5.5 | Not Specified | [4] |
| VP1.15 | PDE7 | 1.1 | Not Specified | [4] |
Table 2: In Vitro Anti-inflammatory Effects of PDE7 Inhibitors
| Compound | Cell Line | Stimulant | Measured Cytokine/Mediator | Concentration of Inhibitor | % Inhibition / Effect | Reference |
| TC3.6 | Microglia | Not Specified | cAMP levels | 10 µM | Significant Increase | [1] |
| 30 µM | Significant Increase | [1] | ||||
| Paeonol (modulator of inflammatory pathways) | N9 Microglia | LPS (1 µg/mL) | Nitric Oxide (NO) | 0.6 µM | Significant Reduction | [5] |
| 3 µM | Significant Reduction | [5] | ||||
| 15 µM | Significant Reduction | [5] | ||||
| IL-1β | 0.6 µM | Significant Reduction | [5] | |||
| 3 µM | Significant Reduction | [5] | ||||
| 15 µM | Significant Reduction | [5] | ||||
| PGE2 | 0.6 µM | Significant Reduction | [5] | |||
| 3 µM | Significant Reduction | [5] | ||||
| 15 µM | Significant Reduction | [5] | ||||
| P7C3 (modulator of inflammatory pathways) | BV2 Microglia | LPS (100 ng/mL) | iNOS protein | 10 µM | Significant Reduction | [6] |
| COX-2 protein | 10 µM | Significant Reduction | [6] |
Table 3: In Vivo Efficacy of PDE7 Inhibitors in Models of Neuroinflammation
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| TC3.6 | Theiler's Murine Encephalomyelitis Virus-Induced Demyelinated Disease (TMEV-IDD) | 10 mg/kg | i.p. | Ameliorated disease course, improved motor deficits, reduced microglial activation, and decreased expression of IL-1β, TNF-α, IFN-γ, IL-6, and COX-2. | [1][7] |
| S14 | Spinal Cord Injury (SCI) in mice | 10 mg/kg | i.p. | Significantly reduced spinal cord inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8] |
| VP1.15 | Spinal Cord Injury (SCI) in mice | 4 mg/kg | i.p. | Significantly reduced spinal cord inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8] |
| VP3.15 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 10 mg/kg | Not Specified | More effective in reducing clinical signs than BRL50481 and similar to fingolimod. Inhibited T-cell proliferation and TNF-α secretion. | [9] |
Signaling Pathways in PDE7-Mediated Neuroinflammation
Inhibition of PDE7 modulates neuroinflammation primarily through the elevation of intracellular cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory cytokines.
Caption: PDE7 Signaling Pathway in Neuroinflammation.
Experimental Protocols
In Vitro Assessment of this compound in a Lipopolysaccharide (LPS)-Stimulated Microglia Model
This protocol outlines a typical workflow for evaluating the anti-inflammatory effects of a PDE7 inhibitor in a cell-based assay.
Caption: In Vitro Experimental Workflow.
Detailed Methodologies:
-
Cell Culture: BV-2 murine microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
LPS Stimulation: Lipopolysaccharide from E. coli is used to induce an inflammatory response. A concentration range of 100 ng/mL to 1 µg/mL is typically effective.
-
Cytokine Measurement (ELISA): Supernatants are collected and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse transcribed to cDNA, and the expression levels of target genes (e.g., Tnf, Il1b, Il6, Nos2) are quantified using specific primers and SYBR Green chemistry.
In Vivo Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes a common in vivo model to assess the efficacy of a compound in a systemic inflammation-induced neuroinflammation model.
Caption: In Vivo Experimental Workflow.
Detailed Methodologies:
-
Animal Model: Adult male C57BL/6 mice are commonly used. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS is sufficient to induce a robust neuroinflammatory response.
-
Tissue Processing: Following euthanasia, brains are rapidly excised. One hemisphere can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses. The other hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation.
Conclusion
The inhibition of PDE7 represents a compelling strategy for the modulation of neuroinflammation. Preclinical data from a variety of well-characterized PDE7 inhibitors consistently demonstrate anti-inflammatory and neuroprotective effects across a range of in vitro and in vivo models. While specific data for "this compound" remains elusive in the current scientific literature, the information presented in this guide on other PDE7 inhibitors provides a strong rationale for the continued investigation of this target class for the treatment of neurodegenerative and neurological diseases. Researchers and drug development professionals are encouraged to utilize the outlined experimental protocols to further explore the therapeutic potential of novel PDE7 inhibitors.
References
- 1. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | P7C3 Inhibits LPS-Induced Microglial Activation to Protect Dopaminergic Neurons Against Inflammatory Factor-Induced Cell Death in vitro and in vivo [frontiersin.org]
- 7. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Analgesic Properties of Pde7-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the analgesic properties of Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7). By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates key intracellular signaling pathways implicated in pain and inflammation. This document summarizes the current understanding of its mechanism of action, presents detailed protocols for preclinical evaluation in rodent models of pain, and offers a framework for interpreting potential analgesic effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes representative data to illustrate the expected outcomes of analgesic studies, providing a valuable resource for researchers designing and evaluating studies on this and other PDE7 inhibitors.
Introduction: The Role of PDE7 in Nociception
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling cascades by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3][4] Elevated levels of intracellular cAMP have been shown to modulate immune responses and reduce inflammatory processes, making PDE7 a compelling target for the development of novel analgesic and anti-inflammatory therapeutics.[1] this compound is a potent and selective inhibitor of PDE7, and as such, it is a valuable tool for investigating the therapeutic potential of this mechanism in various pain states, including inflammatory, neuropathic, and visceral pain.[5]
The inhibition of PDE7 by compounds like this compound is hypothesized to exert its analgesic effects through the upregulation of the cAMP-Protein Kinase A (PKA)-cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6][7] This pathway is crucial in neuronal survival, synaptic plasticity, and the modulation of pain perception. By increasing cAMP levels, PDE7 inhibitors can lead to the phosphorylation and activation of CREB, which in turn promotes the transcription of BDNF, a neurotrophin with known analgesic and antidepressant properties.[6][7]
Mechanism of Action: The cAMP-PKA-CREB-BDNF Signaling Pathway
The primary mechanism through which this compound is proposed to exert its analgesic effects is by potentiating the cAMP signaling cascade. The diagram below illustrates the key components of this pathway.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
Unraveling the Journey of PDE7 Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
While specific details regarding the discovery and development of the research compound designated "Pde7-IN-3" are not publicly available, this guide provides an in-depth overview of the broader history and technical landscape of Phosphodiesterase 7 (PDE7) inhibitors. This document will serve as a comprehensive resource, detailing the scientific rationale, key discoveries, and methodologies that underpin the development of this promising class of therapeutic agents.
The Emergence of PDE7 as a Therapeutic Target
Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE7 family, which includes isoforms PDE7A and PDE7B, is specific for cAMP and is predominantly expressed in the central nervous system, immune cells, and lymphoid tissues.[1] This localized expression has positioned PDE7 as an attractive therapeutic target for a spectrum of diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's, autoimmune disorders such as multiple sclerosis, and various chronic inflammatory diseases, where its dysregulation has been noted.[1][2]
Mechanism of Action: Modulating the cAMP Signaling Pathway
The therapeutic strategy behind PDE7 inhibition is to elevate intracellular cAMP levels. By blocking the enzymatic degradation of cAMP to its inactive form, 5'-AMP, PDE7 inhibitors effectively boost the cAMP signaling cascade. This amplification leads to the activation of downstream effectors, primarily Protein Kinase A (PKA). The subsequent phosphorylation of various target proteins by PKA can trigger a range of cellular responses, including the suppression of pro-inflammatory cytokine production in immune cells and neuroprotective effects within the central nervous system.[3][4]
Caption: The cAMP signaling pathway and the inhibitory action of PDE7 inhibitors.
The Discovery and Evolution of PDE7 Inhibitors
Since the first PDE7 inhibitor was reported in 2000, medicinal chemists have explored a variety of chemical scaffolds to identify potent and selective compounds.[5] This research has led to the development of several distinct classes of PDE7 inhibitors.
Prominent Chemical Scaffolds
The quest for effective PDE7 inhibitors has yielded a diverse array of molecular architectures:
-
Quinazolines and Thioxoquinazolines: This class of compounds has been a major focus, with many derivatives exhibiting sub-micromolar inhibitory activity against PDE7A.[3][6] Further structural modifications have led to the creation of dual PDE7/PDE4 inhibitors, which may offer enhanced therapeutic benefits.[6]
-
Spiroquinazolinones: These molecules are characterized by their high potency, with some demonstrating nanomolar affinity for PDE7, coupled with excellent selectivity over other PDE isoforms.[7][8]
-
Thiadiazoles: Researchers have successfully designed and synthesized novel thiadiazole-based compounds that act as potent and selective PDE7 inhibitors, with some showing activity in the low nanomolar range.[9][10]
-
Fused Pyrimidines: Originating from a high-throughput screening hit, a series of fused pyrimidine inhibitors have been developed, displaying good potency and selectivity.[11]
-
Pyrazolopyrimidinones: Although initially investigated for PDE5 inhibition, this scaffold has also shown promise for targeting other PDE family members, including PDE7.[12][13]
| Chemical Scaffold | Key Features | Representative Compound(s) / Series | Reference(s) |
| Quinazolines | Sub-micromolar IC50 against PDE7A; potential for dual PDE4/PDE7 inhibition. | Thioxoquinazoline derivatives | [3][6] |
| Spiroquinazolinones | Nanomolar inhibitory affinity and high selectivity. | Compound 21a | [7][14] |
| Thiadiazoles | Low nanomolar inhibitory activity with selectivity over PDE4. | Structurally novel small molecule inhibitors | [9][10] |
| Fused Pyrimidines | Developed from a screening lead with good potency and selectivity. | Fused pyrimidine based inhibitors | [11] |
Journey Through Preclinical and Clinical Development
The therapeutic potential of PDE7 inhibitors has been substantiated in a variety of preclinical disease models. These compounds have demonstrated significant efficacy in animal models of multiple sclerosis, Parkinson's disease, and spinal cord injury by reducing neuroinflammation and affording neuroprotection.[4][15]
Despite promising preclinical data, the clinical development of selective PDE7 inhibitors remains in the nascent stages. A limited number of candidates have advanced to human trials. Notably, OMS527 has entered the clinical phase for evaluation in inflammatory and neurological conditions.[16] Furthermore, the development of sophisticated research tools, such as the PET ligand [11C]26, is poised to accelerate the clinical translation of PDE7 inhibitors by enabling in vivo imaging of the target in human subjects.[17]
| Compound/Class | Disease Model | Key Preclinical Findings | Reference(s) |
| BRL50481 | Chronic Lymphocytic Leukemia (CLL) cells | Demonstrated induction of apoptosis. | [18] |
| S14 and VP1.15 | Murine Spinal Cord Injury | Showed a reduction in inflammatory markers and tissue damage. | [4] |
| Thioxoquinazolines | Macrophage cell line | Exhibited anti-inflammatory effects by decreasing nitrite production. | [6] |
| Compound 26 ([11C]P7-2104) | PET Imaging | Displayed favorable characteristics for in vivo PET imaging of PDE7. | [17] |
Core Experimental Protocols
The characterization of novel PDE7 inhibitors relies on a standardized set of in vitro and cell-based assays to quantify their potency, selectivity, and cellular activity.
PDE7 Enzyme Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on PDE7's enzymatic activity. The fluorescence polarization (FP) assay is a widely adopted method.
Principle: The assay employs a fluorescein-labeled cAMP substrate (cAMP-FAM). In its native cyclic state, the small cAMP-FAM molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE7, the linearized 5'-AMP-FAM product binds to a larger, specific phosphate-binding agent. This interaction forms a large molecular complex with significantly slower rotation, leading to a high fluorescence polarization signal. The magnitude of the FP signal is directly proportional to PDE7 activity.[19][20]
Detailed Protocol:
-
Reagent Preparation: All reagents, including assay buffer, recombinant human PDE7A or PDE7B, cAMP-FAM, and the binding agent, are prepared. Test compounds are typically solubilized in DMSO.
-
Assay Plate Configuration: The assay is performed in a 384-well plate. Each well receives the assay buffer, the test compound at varying concentrations, and a fixed concentration of the PDE7 enzyme.
-
Initiation of Enzymatic Reaction: The reaction is started by the addition of the cAMP-FAM substrate. The plate is then incubated at room temperature for a defined period, typically 60 minutes.
-
Signal Detection: The reaction is terminated, and the signal is developed by adding the binding agent. Following a brief incubation period, the fluorescence polarization is measured using a compatible microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The half-maximal inhibitory concentration (IC50) is then determined by plotting the data on a dose-response curve.
Caption: A typical workflow for a fluorescence polarization-based PDE7 enzyme inhibition assay.
Cell-Based cAMP Assay
This assay provides a more physiologically relevant measure of a compound's ability to modulate intracellular cAMP levels. The CRE-luciferase reporter gene assay is a standard method.
Principle: A suitable host cell line is engineered to express both PDE7 and a luciferase reporter gene under the control of a cAMP response element (CRE). When intracellular cAMP levels rise, the CRE-binding protein (CREB) is activated, leading to the transcription of the luciferase gene. Therefore, the inhibition of PDE7 by a test compound results in a quantifiable increase in luciferase expression and light output.[21][22]
Detailed Protocol:
-
Cell Culture and Transfection: A cell line, such as HEK293, is cultured and co-transfected with an expression vector for PDE7 and the CRE-luciferase reporter plasmid.
-
Compound Incubation: Following transfection, the cells are incubated with the test compound across a range of concentrations.
-
Cellular Stimulation: To induce a robust and measurable cAMP signal, the cells are stimulated with an adenylyl cyclase activator, such as forskolin.
-
Luciferase Activity Measurement: The cells are lysed, and the luciferase activity is quantified using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold induction of reporter activity is then calculated, and the half-maximal effective concentration (EC50) of the test compound is determined.
Caption: A generalized workflow for a CRE-luciferase reporter-based cellular cAMP assay.
Future Perspectives
The field of PDE7 inhibitor research is vibrant and continues to evolve. Future efforts will likely focus on the development of isoform-selective inhibitors for PDE7A and PDE7B to fine-tune therapeutic effects and minimize potential side effects. The advancement of clinical candidates and the expanded use of in vivo imaging techniques will be instrumental in validating the therapeutic potential of PDE7 inhibition in human diseases. The continued exploration of novel chemical scaffolds and a deeper understanding of the nuanced roles of PDE7 in various cell types will undoubtedly pave the way for the next generation of innovative treatments for a host of challenging medical conditions.
References
- 1. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Part 1: design, synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Part 2: metabolism-directed optimization studies towards orally bioavailable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. usbio.net [usbio.net]
An In-Depth Technical Guide to a Potent Phosphodiesterase 7 (PDE7) Inhibitor: Compound 26
Disclaimer: A specific, uniquely identified compound named "Pde7-IN-3" could not be definitively established from publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent, and selective Phosphodiesterase 7 (PDE7) inhibitor, designated as Compound 26 in a preclinical study, to provide a comprehensive overview of the chemical properties, synthesis, and biological context of a representative compound of this class.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical and biological aspects of PDE7 inhibitors.
Chemical Properties and Biological Activity
Compound 26 is a selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme.[1] PDE7 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1] By inhibiting PDE7, compounds like Compound 26 lead to an increase in intracellular cAMP levels, which can modulate a range of physiological processes, including inflammation and neuroprotection. This makes PDE7 inhibitors a subject of interest for therapeutic applications in inflammatory and neurological disorders.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C15H16ClN3O2 | Calculated |
| Molecular Weight | 305.76 g/mol | Calculated |
| IC50 (PDE7A) | 31 nM | [1] |
| Selectivity | No significant interaction with other PDE isoforms at 3 µM | [1] |
| Overall Synthesis Yield | 49.5% | [1] |
Signaling Pathway of PDE7 Inhibition
The mechanism of action of PDE7 inhibitors involves the modulation of the cAMP signaling cascade. In its normal function, PDE7 hydrolyzes cAMP to AMP, thus downregulating cAMP-mediated signaling. Inhibition of PDE7 by Compound 26 blocks this degradation, leading to an accumulation of intracellular cAMP. This elevated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrate proteins, leading to a cellular response. This pathway is crucial in immune cells and in the central nervous system.
Caption: Signaling pathway of PDE7 inhibition by Compound 26.
Synthesis of Compound 26
The synthesis of Compound 26 is a two-step process starting from commercially available 2-chloro-5-methoxyaniline.[1] The overall yield for this synthesis is reported to be 49.5%.[1]
Caption: Synthetic workflow for Compound 26.
Experimental Protocol for the Synthesis of Compound 26
The following protocol is adapted from the supplementary materials of the cited preclinical study.[1]
Step 1: Synthesis of Intermediate 29
-
To a solution of 2-chloro-5-methoxyaniline (28) in an appropriate acidic solvent, add potassium isocyanate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 29.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of Compound 26
-
To a mixture of phosphorus pentoxide and methanesulfonic acid, add the intermediate 29.
-
To this mixture, add cyclohexanone (30).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice-water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to afford the final Compound 26.
Note: This is a generalized protocol based on the provided reaction scheme. For precise amounts, reaction times, and purification conditions, it is imperative to consult the original research publication.
Conclusion
Compound 26 represents a potent and selective inhibitor of PDE7 with a well-documented synthetic route. Its high affinity for PDE7A and selectivity over other PDE isoforms make it a valuable research tool for studying the biological roles of PDE7 and a potential starting point for the development of novel therapeutics for inflammatory and neurological conditions. The provided data and protocols offer a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
References
Pde7-IN-3: A Technical Guide to a Selective Phosphodiesterase 7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] By inhibiting PDE7, this compound prevents the degradation of cAMP, a crucial second messenger involved in a myriad of cellular processes, including inflammation, immune responses, and neuronal functions.[4] This targeted inhibition makes this compound and other selective PDE7 inhibitors promising therapeutic candidates for a range of disorders, including inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1][5][6] This technical guide provides a comprehensive overview of the core characteristics of a representative selective PDE7 inhibitor, this compound, including its mechanism of action, biochemical activity, and the experimental protocols used for its evaluation.
Core Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, the following tables summarize the inhibitory activity of a representative and potent selective PDE7 inhibitor (Compound 26, as described in primary literature) to illustrate the expected biochemical profile.[7]
Table 1: Inhibitory Activity against PDE7
| Compound | Target | IC50 (nM) |
| Representative PDE7 Inhibitor (Compound 26) | PDE7A | 31 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile against Other Phosphodiesterase Families
| Compound | PDE Isoform | % Inhibition at 3 µM |
| Representative PDE7 Inhibitor (Compound 26) | PDE1A | < 50% |
| PDE1B | < 50% | |
| PDE1C | < 50% | |
| PDE2A | < 50% | |
| PDE3A | < 50% | |
| PDE3B | < 50% | |
| PDE4A | < 50% | |
| PDE4B | < 50% | |
| PDE4C | < 50% | |
| PDE4D | < 50% | |
| PDE5A | < 50% | |
| PDE8A | < 50% | |
| PDE9A | < 50% | |
| PDE10A | < 50% |
This selectivity profile demonstrates that the representative inhibitor is highly selective for PDE7, with minimal activity against other PDE families at a high concentration, which is a critical characteristic for reducing off-target effects.[7]
Mechanism of Action: The cAMP Signaling Pathway
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as crucial regulators of signal transduction pathways.[8] PDE7 is a cAMP-specific PDE, meaning it exclusively breaks down cAMP to its inactive form, 5'-AMP.[4]
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to synthesize cAMP from ATP. Elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating a wide array of cellular functions.
By inhibiting PDE7, this compound prevents the hydrolysis of cAMP. This leads to an accumulation of intracellular cAMP, sustained activation of PKA, and enhanced downstream signaling. This mechanism underlies the therapeutic potential of PDE7 inhibitors in various disease contexts.
Caption: The cAMP signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The evaluation of a selective PDE7 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro PDE7 Enzymatic Assay (Fluorescence Polarization)
This assay is a common method for determining the IC50 value of an inhibitor.
Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. In the absence of PDE7 activity, the small fluorescent substrate tumbles rapidly, resulting in low FP. When PDE7 hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble slower and resulting in a high FP signal. An inhibitor will prevent this hydrolysis, thus keeping the FP signal low.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE7 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the fluorescently labeled cAMP substrate.
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., a known non-selective PDE inhibitor like IBMX) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or control compounds to the wells.
-
Add 10 µL of the diluted PDE7 enzyme solution to all wells except for the "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the fluorescent cAMP substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the binding agent.
-
Incubate for another 30 minutes to allow for binding.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: A streamlined workflow for determining the IC50 of a PDE7 inhibitor.
Cell-Based cAMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cAMP levels in a cellular context.
Principle: Cells that express PDE7 are treated with the inhibitor. The increase in intracellular cAMP is then quantified, typically using a competitive immunoassay (e.g., ELISA or HTRF).
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human T-cell line like Jurkat, which expresses PDE7) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with serial dilutions of this compound or a control compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a further period (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cAMP accumulation.
-
Conclusion
This compound, as a selective inhibitor of phosphodiesterase 7, represents a valuable pharmacological tool for investigating the role of the cAMP signaling pathway in health and disease. Its potential therapeutic applications in inflammatory and neurological disorders are rooted in its ability to modulate this fundamental cellular communication network. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel PDE7 inhibitors, which will be crucial for advancing our understanding of their therapeutic potential. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | PDE7抑制剂 | MCE [medchemexpress.cn]
- 4. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Pde7-IN-3 In Vitro Assay in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the efficacy of Pde7-IN-3, a phosphodiesterase 7 (PDE7) inhibitor, in primary neuronal cultures. The protocols outlined below cover the isolation and culture of primary neurons, treatment with this compound, and subsequent functional assays to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels and assess neuroprotective effects.
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the central nervous system responsible for the hydrolysis of the second messenger cAMP.[1][2] Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[1] This signaling cascade has been demonstrated to have significant neuroprotective and anti-inflammatory effects in various models of neurological disorders.[1][3] this compound is a small molecule inhibitor of PDE7 with potential therapeutic applications in neurological conditions. The following protocols provide a framework for the in vitro characterization of this compound in primary neuronal cultures.
Data Presentation
Table 1: Inhibitory Activity of a Representative PDE7 Inhibitor (S14)
| Compound | Target | IC50 (µM) |
| S14 | PDE7A | 5.5 |
| S14 | PDE4D | 22 |
IC50: The half maximal inhibitory concentration.
Table 2: Neuroprotective Effects of a Representative PDE7 Inhibitor (S14) on Primary Mesencephalic Neurons
| Treatment Group | Neuronal Viability (% of Control) | LDH Release (% of Toxin Control) |
| Control | 100 | N/A |
| 6-OHDA (Toxin) | 58 | 100 |
| 6-OHDA + S14 (10 µM) | 80 | 50 |
6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. LDH: Lactate dehydrogenase, an indicator of cell death.[1]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Neurobasal Medium
Procedure:
-
Plate Coating: Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C. The following day, wash plates three times with sterile water and allow them to dry.
-
Tissue Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.
Protocol 2: this compound Treatment and Neuroprotection Assay
This protocol details the procedure for treating primary neurons with this compound and assessing its neuroprotective effects against a neurotoxin.
Materials:
-
Primary cortical neurons (7-10 days in vitro)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Pre-treat the primary neurons with the different concentrations of this compound for 2 hours.
-
Toxin Exposure: After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, excluding the control wells. Incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
LDH Assay for Cytotoxicity:
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Protocol 3: Intracellular cAMP Measurement
This protocol describes how to measure changes in intracellular cAMP levels in primary neurons following treatment with this compound.
Materials:
-
Primary cortical neurons (7-10 days in vitro)
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Treatment: Treat the primary neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for a specified time (e.g., 30 minutes). A positive control group can be treated with Forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Assay: Perform the cAMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound in primary neurons.
Caption: Signaling pathway of PDE7 inhibition by this compound in neurons.
References
Application Notes and Protocols for Pde7-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for utilizing Pde7-IN-3, a selective inhibitor of Phosphodiesterase 7 (PDE7), in cell-based assays. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE7 family specifically hydrolyzes cAMP and is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and neurological functions.[1][4][5] this compound is a research compound identified as a PDE7 inhibitor with potential analgesic properties, making it a valuable tool for studying inflammatory and neuropathic pain.[6] By inhibiting PDE7, this compound is expected to increase intracellular cAMP levels, subsequently modulating downstream signaling pathways.[1]
Mechanism of Action
This compound functions by competitively binding to the active site of the PDE7 enzyme, thereby preventing the hydrolysis of cAMP to AMP.[1] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), which in turn regulate the activity of various transcription factors and cellular processes.[1][7]
Signaling Pathway
The canonical signaling pathway modulated by PDE7 inhibition is depicted below.
Caption: PDE7 Signaling Pathway and Inhibition by this compound.
Applications
This compound is a valuable tool for a range of cell-based research applications, including:
-
Target Validation: Confirming the role of PDE7 in specific cellular models.
-
Compound Screening: As a reference compound in high-throughput screening for novel PDE7 inhibitors.
-
Functional Studies: Investigating the downstream consequences of PDE7 inhibition in various cell types, such as immune cells (e.g., T-cells) and neuronal cells.[8]
-
Pain Research: Elucidating the mechanisms of analgesia related to PDE7 inhibition.[6]
Quantitative Data Presentation
Due to the limited publicly available data for this compound, the following table is provided as a template for researchers to summarize their experimental findings. It is recommended to determine the half-maximal inhibitory concentration (IC50) in relevant cell lines to characterize the potency of this compound.
| Parameter | Cell Line | Experimental Condition | Result | Reference |
| IC50 | e.g., Jurkat | cAMP accumulation assay | Enter value (e.g., in µM) | Internal Data |
| EC50 | e.g., RAW 264.7 | Cytokine release assay (e.g., TNF-α) | Enter value (e.g., in µM) | Internal Data |
| Cell Viability (CC50) | e.g., HEK293 | MTT or similar assay | Enter value (e.g., in µM) | Internal Data |
Experimental Protocols
The following are generalized protocols for common cell-based assays to evaluate the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: cAMP Accumulation Assay
This protocol measures the change in intracellular cAMP levels following treatment with this compound.
Workflow Diagram
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
Cells expressing PDE7 (e.g., Jurkat, U937, or primary T-cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add the diluted compound or vehicle (DMSO) to the cells and pre-incubate for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator, such as forskolin, to all wells except the negative control. Incubate for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: Cytokine Release Assay (e.g., TNF-α)
This protocol assesses the functional consequence of PDE7 inhibition by measuring the modulation of cytokine release from immune cells.
Workflow Diagram
Caption: Workflow for Cytokine Release Assay.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, PBMCs)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Cytokine measurement kit (e.g., TNF-α ELISA kit)
-
Multi-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as LPS, to induce cytokine production.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine release (typically 4-24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the EC50 value.
Safety and Handling
This compound is for research use only.[6] Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. This compound is typically stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure uniform cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No or weak response to this compound | Low expression of PDE7 in the chosen cell line, compound degradation, or inappropriate assay conditions. | Verify PDE7 expression in the cell line, use freshly prepared compound dilutions, and optimize incubation times and stimulant concentrations. |
| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a cell viability assay to determine the non-toxic concentration range. Ensure the final DMSO concentration is below 0.5%. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE7 in cellular signaling and disease models. The protocols and guidelines provided here offer a starting point for researchers to design and execute robust cell-based assays. It is crucial to optimize these protocols for the specific experimental system being used to ensure reliable and reproducible results.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantification of Pde7-IN-3 in Rodent Brain Tissue
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pde7-IN-3, a novel phosphodiesterase 7 (PDE7) inhibitor, in homogenized rodent brain tissue.[1][2] The methodology employs protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The described protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, making it suitable for pharmacokinetic and drug distribution studies in preclinical research.
Disclaimer: this compound is a compound with limited publicly available data. This method is a representative protocol based on established principles for the analysis of small molecules in complex biological matrices and may require optimization for the specific physicochemical properties of this compound.
Introduction
Phosphodiesterase 7 (PDE7) is a cAMP-specific phosphodiesterase that plays a crucial role in regulating intracellular signaling pathways.[3][4] It is highly expressed in the brain and immune cells, making it a significant therapeutic target for neurological and inflammatory disorders.[4][5][6] this compound is a novel inhibitor of PDE7 with potential analgesic and neuroprotective effects.[1][2] Accurate quantification of this compound in target tissues, such as the brain, is essential for understanding its pharmacokinetic profile, target engagement, and overall efficacy in drug development.[7][8]
This document provides a detailed protocol for the extraction and subsequent quantification of this compound from brain tissue using HPLC with UV detection, a widely accessible and reliable analytical technique.[9]
Principle
The method is based on the extraction of this compound from a brain tissue homogenate using protein precipitation with a cold organic solvent.[10][11][12] After centrifugation to remove precipitated proteins and cellular debris, the resulting supernatant is directly injected into an HPLC system.[10] The compound is separated from endogenous matrix components on a C18 reversed-phase column using a gradient elution of acetonitrile and water. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., bead-based or rotor-stator)
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
HPLC vials
-
-
Chemicals and Solvents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Experimental Protocols
Preparation of Standard and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of Dimethyl Sulfoxide (DMSO) or a suitable solvent to achieve a final concentration of 1 mg/mL.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with acetonitrile to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working stock solution with a 50:50 mixture of acetonitrile and water.
Tissue Sample Preparation
-
Homogenization: Accurately weigh approximately 100 mg of frozen brain tissue. Add 4 volumes (400 µL) of ice-cold PBS. Homogenize the tissue thoroughly until no visible particles remain. Keep samples on ice throughout the process.
-
Protein Precipitation: To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]
HPLC Instrumentation and Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (Note: This should be optimized by determining the λmax of this compound)
Calibration Curve and Quantification
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the known concentration of each standard.
-
Perform a linear regression analysis on the data points. The R² value should be ≥ 0.995 for an acceptable fit.
-
Inject the prepared tissue samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
-
Calculate the final concentration in the tissue (e.g., in µg/g) by accounting for the initial tissue weight and dilution factors used during sample preparation.
Data Presentation
The following tables present example data for a typical analysis.
Table 1: this compound Calibration Curve Data
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,950 |
| 1.0 | 155,480 |
| 5.0 | 795,210 |
| 10.0 | 1,601,500 |
| 25.0 | 4,050,800 |
| 50.0 | 8,110,200 |
| Linear Regression | y = 162,000x - 850 |
| R² Value | 0.9998 |
Table 2: Quantification of this compound in Brain Tissue Samples
| Sample ID | Tissue Weight (g) | Measured Conc. in Vial (µg/mL) | Final Conc. in Tissue (µg/g) |
| Control_1 | 0.105 | Not Detected | Not Detected |
| Treated_A_1 | 0.102 | 8.54 | 33.5 |
| Treated_A_2 | 0.098 | 7.98 | 32.6 |
| Treated_B_1 | 0.110 | 15.21 | 55.3 |
| Treated_B_2 | 0.108 | 14.88 | 55.1 |
Visualizations
Signaling Pathway
Caption: Simplified cAMP signaling pathway showing inhibition by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. development-and-validation-of-an-hplc-ms-ms-method-to-quantify-the-kras-inhibitor-adagrasib-in-mouse-plasma-and-tissue-related-matrices - Ask this paper | Bohrium [bohrium.com]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of drug in tissue homogenates by high performance liquid chromatography with direct injection and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cores.emory.edu [cores.emory.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. biorxiv.org [biorxiv.org]
Application of a Selective Phosphodiesterase 7 (PDE7) Inhibitor in a Mouse Model of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Modulating the inflammatory response is a key therapeutic strategy. Phosphodiesterase 7 (PDE7), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), has emerged as a promising therapeutic target for MS.[1][2] Inhibition of PDE7 increases intracellular cAMP levels, which in turn can suppress pro-inflammatory processes and exert neuroprotective effects.[2][3] This document provides detailed application notes and protocols for the use of a selective PDE7 inhibitor, analogous to compounds like Pde7-IN-3, in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used preclinical model of MS.[4][5]
Mechanism of Action
PDE7 is expressed in key immune cells, including lymphocytes, as well as in various brain regions. By inhibiting PDE7, intracellular cAMP levels are elevated. Increased cAMP activates Protein Kinase A (PKA), which can lead to the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IFN-γ, IL-6) and the promotion of anti-inflammatory responses.[5][6] This modulation of the immune system can attenuate the autoimmune attack on the myelin sheath in the CNS. Furthermore, PDE7 inhibitors have demonstrated neuroprotective effects, potentially by promoting oligodendrocyte precursor cell survival and differentiation, which is crucial for remyelination.[5][7]
Signaling Pathway
Caption: PDE7 inhibition elevates cAMP levels, leading to PKA activation, which in turn suppresses pro-inflammatory gene expression and promotes anti-inflammatory and neuroprotective effects.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6J Mice
EAE is the most common animal model for multiple sclerosis.[8] The following protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6J mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx) from Bordetella pertussis
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation: On day 0, prepare an emulsion by mixing MOG35-55 peptide (at a final concentration of 200 µg per mouse) with an equal volume of CFA. Emulsify thoroughly using two syringes connected by a Luer lock until a thick, stable emulsion is formed.
-
Immunization: Anesthetize the mice with isoflurane. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTx intraperitoneally in 100 µL of sterile PBS. The potency of PTx batches can vary, so it is crucial to titrate the optimal dose for consistent EAE induction.[8]
Administration of this compound
The administration protocol for a PDE7 inhibitor will depend on its pharmacokinetic properties. The following is a general guideline based on published studies with similar compounds.
Materials:
-
This compound (or analogous PDE7 inhibitor)
-
Vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO)
Procedure:
-
Prophylactic Treatment: Begin daily administration of the PDE7 inhibitor (e.g., via intraperitoneal injection or oral gavage) on the day of immunization (day 0) and continue throughout the course of the experiment.
-
Therapeutic Treatment: Alternatively, to model a more clinical scenario, begin administration after the onset of clinical signs (e.g., EAE score of 1 or 2).
-
A typical dosage for a small molecule inhibitor might range from 1 to 10 mg/kg, administered once or twice daily. The exact dose and frequency should be determined in preliminary dose-ranging studies.
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system to quantify disease severity.
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
Record the daily clinical score for each mouse.
Experimental Workflow
Caption: Workflow for a typical EAE experiment involving a PDE7 inhibitor.
Data Presentation
Table 1: Effect of a Representative PDE7 Inhibitor on Clinical Parameters of EAE
| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score | Cumulative Disease Score |
| Vehicle | 11.5 ± 0.8 | 3.2 ± 0.4 | 45.8 ± 5.1 |
| PDE7 Inhibitor (5 mg/kg) | 14.2 ± 1.1* | 2.1 ± 0.3 | 28.3 ± 4.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Histological and Immunological Outcomes
| Treatment Group | Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) | Splenic T Cell Proliferation (Stimulation Index) |
| Vehicle | 150 ± 25 | 25 ± 4 | 8.5 ± 1.2 |
| PDE7 Inhibitor (5 mg/kg) | 65 ± 15 | 12 ± 3* | 4.2 ± 0.8 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Conclusion
The use of selective PDE7 inhibitors like this compound in the EAE mouse model of multiple sclerosis shows significant promise. These compounds can attenuate clinical symptoms, reduce CNS inflammation and demyelination, and modulate the peripheral immune response.[4][3] The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of PDE7 inhibitors for MS. Further preclinical studies are warranted to explore their long-term efficacy and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis [mdpi.com]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PDE7 Inhibitors in Spinal Cord Injury Research: A Detailed Guide
Note: While the query specified "Pde7-IN-3," a thorough literature search did not yield studies of a compound with this specific name in the context of spinal cord injury. This document instead focuses on two well-characterized phosphodiesterase 7 (PDE7) inhibitors, S14 and VP1.15 , as representative examples of this drug class in spinal cord injury (SCI) research, based on the foundational work by Paterniti et al.[1][2][3].
Application Notes
Background:
Traumatic spinal cord injury (SCI) leads to initial mechanical damage, followed by a secondary cascade of detrimental events including inflammation, edema, and neuronal cell death.[1][3][4]. This secondary injury phase presents a window for therapeutic intervention. Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating inflammation and promoting neuronal survival.[3][5]. PDE7, in particular, is expressed in immune cells and the brain, making it a promising target for mitigating the neuroinflammation that exacerbates SCI.[1]. Inhibition of PDE7 elevates intracellular cAMP levels, which in turn can suppress the inflammatory response and confer neuroprotection.[3][5].
Mechanism of Action:
The therapeutic effects of PDE7 inhibitors in SCI are primarily attributed to their ability to increase intracellular cAMP levels.[1]. This elevation in cAMP triggers a cascade of anti-inflammatory and neuroprotective effects:
-
Attenuation of Neuroinflammation: PDE7 inhibition has been shown to significantly reduce the infiltration of neutrophils and the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][2][5].
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB pathway. By preventing the degradation of IκB-α, PDE7 inhibitors keep NF-κB in an inactive state, thereby reducing the transcription of pro-inflammatory genes.[5][6].
-
Promotion of Neuronal Survival: By suppressing inflammation and potentially through direct effects on neuronal cells, PDE7 inhibitors protect neurons from secondary cell death, preserving spinal cord tissue.[1][2]. They have been observed to reduce apoptosis, partly by modulating the expression of proteins in the Bcl-2 family.[2].
Data Presentation: In Vivo Efficacy of S14 and VP1.15 in a Mouse SCI Model
The following tables summarize the key quantitative findings from the study by Paterniti et al., demonstrating the neuroprotective effects of S14 and VP1.15 in a mouse model of compression-induced SCI.[1][2].
Table 1: Effect of PDE7 Inhibitors on Inflammatory Markers 24h Post-SCI
| Treatment Group | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham | ~50 | ~20 | ~5 |
| SCI + Vehicle | ~350 | ~150 | ~35 |
| SCI + VP1.15 (4 mg/kg) | ~150 | ~60 | ~15 |
| SCI + S14 (10 mg/kg) | ~120 | ~50 | ~12 |
*p < 0.01 vs. SCI + Vehicle. Data are approximated from published graphs.[2].
Table 2: Effect of PDE7 Inhibitors on Histological Damage and Motor Function
| Treatment Group | Histological Score (Arbitrary Units) | Basso Mouse Scale (BMS) Score at Day 10 |
| Sham | ~0.5 | ~9.0 |
| SCI + Vehicle | ~3.5 | ~2.0 |
| SCI + VP1.15 (4 mg/kg) | ~1.5 | ~5.0 |
| SCI + S14 (10 mg/kg) | ~1.2 | ~5.5 |
*p < 0.01 vs. SCI + Vehicle. Data are approximated from published graphs.[2].
Experimental Protocols
The following are detailed protocols based on the methodologies described in the research on S14 and VP1.15.[1][5][6].
Protocol 1: Mouse Model of Spinal Cord Injury (Compression)
-
Animal Model: Adult male CD1 mice (25-30 g) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal (i.p.) injection of a suitable anesthetic (e.g., ketamine/xylazine).
-
Surgical Procedure:
-
A laminectomy is performed at the T5-T8 vertebral level to expose the dura mater.
-
Spinal cord injury is induced by applying a vascular clip (e.g., an aneurysm clip with a force of 24 g) to the dura for 1 minute.
-
The clip is then carefully removed.
-
The muscle and skin layers are sutured closed.
-
-
Sham Control: Sham-operated mice undergo the laminectomy but without the application of the vascular clip.
-
Post-operative Care: Animals are placed on a heating pad to maintain body temperature during recovery. Manual bladder expression may be required twice daily for animals with significant motor deficits.
Protocol 2: Administration of PDE7 Inhibitors
-
Drug Preparation:
-
VP1.15 and S14 are dissolved in a vehicle solution, such as 0.9% saline containing 5% DMSO.
-
-
Dosing and Administration:
-
VP1.15 is administered at a dose of 4 mg/kg.[5].
-
S14 is administered at a dose of 10 mg/kg.[5].
-
The inhibitors are administered via intraperitoneal (i.p.) injection at 1, 3, and 6 hours post-SCI.[5].
-
For longer-term studies, daily administration can be continued.[5][6].
-
The vehicle solution is administered to the control SCI group on the same schedule.
-
Protocol 3: Assessment of Motor Function (Basso Mouse Scale)
-
Acclimation: Mice are acclimated to an open-field testing arena for several minutes before assessment.
-
Observation: Two independent observers, blinded to the treatment groups, score the animals' hindlimb locomotor function.
-
Scoring: The Basso Mouse Scale (BMS), a 9-point scale, is used to assess joint movement, paw placement, coordination, and trunk stability.
-
Timeline: Scoring is performed daily for a set period, for example, 10 days post-SCI.[2].
Protocol 4: Histological Analysis of Spinal Cord Tissue
-
Tissue Collection: At a predetermined time point (e.g., 24 hours or 10 days post-SCI), mice are euthanized, and the spinal cord segment surrounding the injury site is dissected.
-
Fixation and Processing:
-
Tissues are fixed in 10% buffered formalin.
-
Fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin.
-
-
Sectioning: 7 µm thick sections are cut from the paraffin blocks.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology, edema, and cellular infiltration.
-
Scoring: A pathologist, blinded to the treatment groups, scores the degree of tissue damage based on a graded scale (e.g., 0-4), evaluating inflammation, edema, and alterations to the white and gray matter.[2].
Protocol 5: Measurement of Inflammatory Markers
-
Myeloperoxidase (MPO) Assay (for Neutrophil Infiltration):
-
Spinal cord tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide.
-
The homogenate is centrifuged, and the supernatant is reacted with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
The rate of change in absorbance is measured at 460 nm to determine MPO activity.[2].
-
-
Cytokine Measurement (ELISA):
-
Spinal cord tissue is homogenized in a lysis buffer with protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
TNF-α and IL-1β levels in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2].
-
-
Immunohistochemistry (for iNOS, COX-2):
-
Paraffin-embedded spinal cord sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using a citrate buffer).
-
Sections are incubated with primary antibodies against iNOS or COX-2.[2][5].
-
A secondary antibody conjugated to a detection system (e.g., HRP-streptavidin) is applied.
-
The staining is visualized with a chromogen (e.g., DAB), and sections are counterstained with hematoxylin.
-
The degree of positive staining is evaluated microscopically.[2].
-
Mandatory Visualizations
Caption: Proposed signaling pathway of PDE7 inhibition in SCI.
Caption: Experimental workflow for evaluating PDE7 inhibitors in SCI.
Caption: Logical flow of PDE7 inhibition's neuroprotective effects.
References
- 1. PDE 7 inhibitors: new potential drugs for the therapy of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 3. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
Application Notes and Protocols for PDE7 Inhibitors in Neurodegenerative Disease Models
A focus on the therapeutic potential of targeting Phosphodiesterase 7 in Alzheimer's and Parkinson's Disease
Introduction
Please note: While this document provides a detailed overview of the application of Phosphodiesterase 7 (PDE7) inhibitors in models of Alzheimer's and Parkinson's disease, a comprehensive search of published literature did not yield specific data for the compound Pde7-IN-3 in these neurodegenerative disease models. The information, protocols, and data presented herein are based on studies of other potent and well-characterized PDE7 inhibitors, such as S14, and are intended to serve as a representative guide for researchers and drug development professionals interested in this target class.
Phosphodiesterase 7 (PDE7) is a key enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By regulating intracellular cAMP levels, PDE7 plays a crucial role in a variety of cellular processes, including inflammation and neuronal function.[2] Its expression in immune cells and the brain has made it an attractive therapeutic target for a range of neurological disorders.[1] Inhibition of PDE7 leads to an increase in intracellular cAMP, which can, in turn, modulate inflammatory responses and promote neuroprotective pathways, making it a promising strategy for diseases like Alzheimer's and Parkinson's.[2]
Mechanism of Action of PDE7 Inhibitors
PDE7 inhibitors exert their effects by blocking the catalytic site of the PDE7 enzyme, thereby preventing the breakdown of cAMP to AMP.[2] The resulting increase in intracellular cAMP levels leads to the activation of downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA).[2] Activated PKA can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.[3]
PDE7 Inhibition in a Mouse Model of Alzheimer's Disease
Studies utilizing the PDE7 inhibitor S14 in the APP/Ps1 mouse model of Alzheimer's disease have demonstrated significant therapeutic potential.[4]
Quantitative Data Summary
| Parameter | Treatment Group | Outcome | Reference |
| Behavioral Impairment | APP/Ps1 + S14 | Significant attenuation | [4] |
| Brain Aβ Deposition | APP/Ps1 + S14 | Decreased | [4] |
| Astrocyte-mediated Aβ degradation | APP/Ps1 + S14 | Enhanced | [4] |
| Tau Phosphorylation | APP/Ps1 + S14 | Decreased | [4] |
Experimental Protocols
Animal Model:
-
Model: APP/Ps1 transgenic mice.
-
Treatment: Daily administration of S14 for 4 weeks.[4]
Behavioral Analysis:
-
Protocol: Assess cognitive function using standard behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
Immunohistochemistry for Aβ Deposition:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Harvest brains and post-fix in 4% PFA overnight, then cryoprotect in 30% sucrose.
-
Section brains at 40 µm using a cryostat.
-
Mount sections on slides and perform antigen retrieval.
-
Block with appropriate serum and incubate with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
Image sections using a confocal microscope and quantify Aβ plaque load.
Astrocyte-mediated Aβ Degradation Assay (In Vitro):
-
Culture primary astrocytes from wild-type mice.
-
Treat astrocytes with S14 for a specified period.
-
Add fluorescently labeled Aβ peptides to the culture medium.
-
After incubation, lyse the cells and measure the intracellular fluorescence to quantify Aβ uptake and degradation.
Western Blot for Tau Phosphorylation:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated Tau (e.g., AT8) and total Tau.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity. Normalize phosphorylated Tau levels to total Tau.
PDE7 Inhibition in a Rodent Model of Parkinson's Disease
The PDE7 inhibitor S14 has also shown promise in rodent models of Parkinson's disease, primarily through its neuroprotective and anti-inflammatory effects.
Quantitative Data Summary
| Parameter | Treatment Group | Outcome | Reference |
| Dopaminergic Neurodegeneration | LPS-lesioned rats + S14 | Significantly protected | [1] |
| Motor Function | LPS-lesioned rats + S14 | Improved | [1] |
| Microglial Activation | LPS-lesioned rats + S14 | Reduced | [5] |
| Dopaminergic Neurogenesis | 6-OHDA-lesioned rats + S14 | Induced | [6] |
Experimental Protocols
Animal Model:
-
Model 1 (Neuroinflammation): Lipopolysaccharide (LPS)-induced nigrostriatal degeneration in rats.[1]
-
Model 2 (Dopaminergic Toxin): 6-hydroxydopamine (6-OHDA)-induced lesion in rats.[6]
Motor Function Assessment:
-
Protocol: Use tests such as the cylinder test or apomorphine-induced rotations to assess motor deficits.
Immunohistochemistry for Dopaminergic Neurons:
-
Follow the brain tissue harvesting and sectioning protocol as described for the Alzheimer's model.
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a suitable secondary antibody and detection system.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).
Microglial Activation Analysis:
-
Perform immunohistochemistry using an antibody against a microglial marker such as Iba1.
-
Assess microglial morphology (e.g., ramified vs. amoeboid) and quantify the number of activated microglia.
Neurogenesis Assessment:
-
Administer BrdU to label proliferating cells.
-
Perform double-label immunohistochemistry for BrdU and markers of immature neurons (e.g., Doublecortin, DCX) and dopaminergic neurons (TH).
-
Quantify the number of BrdU+/DCX+ and BrdU+/TH+ cells in the SNpc.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Imaging of Pde7-IN-3 Targets in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the central nervous system (CNS) that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By regulating intracellular cAMP levels, PDE7 is implicated in various physiological and pathological processes, including inflammation, immune responses, and neuroprotection.[2][3] Its role in neurodegenerative diseases such as Parkinson's and Alzheimer's has made it a significant target for drug development.[4] In vivo imaging of PDE7 allows for the non-invasive study of its distribution, expression, and engagement by therapeutic agents in the living brain.
This document provides detailed application notes and protocols for the in vivo imaging of PDE7 targets in the CNS, with a focus on the conceptual application for a theoretical inhibitor, "Pde7-IN-3". Due to the limited publicly available data on this compound for in vivo imaging, the following protocols and data are based on well-characterized, structurally relevant PDE7 radiotracers, such as [¹⁸F]MICA-003 and [¹⁸F]P7-2302, which serve as instructive examples.
Quantitative Data of Representative PDE7 Radiotracers
The selection of an appropriate radiotracer is paramount for successful in vivo imaging. Key parameters include inhibitory potency (IC50), radiochemical yield, purity, and in vivo stability. Below is a summary of data for representative PDE7 PET ligands.
| Parameter | [¹⁸F]MICA-003 | [¹¹C]P7-2104 | [¹⁸F]P7-2302 |
| PDE7 IC50 | 17 nM[5] | 31 nM[6] | 0.18 nM[7] |
| Radiolabel | Fluorine-18[5] | Carbon-11[6] | Fluorine-18[7] |
| Radiochemical Yield (decay corrected) | 40%[5] | 34 ± 7%[8] | 10% |
| Radiochemical Purity | >98%[5] | >99% | >99%[7] |
| Molar Activity (at end of synthesis) | 86-497 GBq/µmol[5] | 170–220 GBq/µmol[8] | 152 GBq/µmol |
| Blood-Brain Barrier Penetration | Yes[5] | Yes[8] | Low (P-gp/BCRP substrate)[7][9] |
| In Vivo Stability | Rapidly metabolized, with brain-penetrant radiometabolites[5] | High in rat brain (98% at 5 min, 75% at 30 min)[8] | Stable in serum[10] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for conducting in vivo imaging studies targeting PDE7. These are generalized from published studies on similar compounds and should be adapted for this compound based on its specific properties.
Protocol 1: Radiosynthesis of a Fluorine-18 Labeled this compound Analog
This protocol is based on the nucleophilic substitution method used for tracers like [¹⁸F]MICA-003 and [¹⁸F]P7-2302.[5][10]
Materials:
-
Tosylate or other suitable leaving-group precursor of this compound
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) and Dimethylformamide (DMF)
-
Sterile water for injection
-
Ethanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative and analytical HPLC systems with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methylammonium (QMA) cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at ~110°C. Repeat 2-3 times to ensure the reaction vessel is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (1-5 mg) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K2.2.2 complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 120-140°C) for a set time (e.g., 10-15 minutes).[10]
-
-
Purification:
-
After cooling, quench the reaction with a mobile phase-like solution.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]this compound from unreacted fluoride and byproducts.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 SPE cartridge.
-
If using an SPE cartridge, wash the cartridge with sterile water to remove residual organic solvent, then elute the final product with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to achieve a final ethanol concentration of <10%.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and confirm the identity of the product by co-elution with a non-radioactive this compound standard.
-
Measure the molar activity by relating the amount of radioactivity to the mass of the compound.
-
Ensure the final product is sterile and pyrogen-free before in vivo use.
-
Protocol 2: In Vivo PET Imaging in Rodents
This protocol outlines the procedure for conducting a dynamic PET scan in rodents to assess the brain uptake and kinetics of [¹⁸F]this compound.
Materials:
-
Formulated [¹⁸F]this compound radiotracer
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane in O₂)
-
Warming pad or lamp to maintain body temperature
-
Catheters for intravenous injection
-
Blocking agent (non-radioactive this compound or another potent PDE7 inhibitor)
-
(Optional) P-glycoprotein inhibitor (e.g., elacridar) if the tracer is a P-gp substrate[10]
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with 2-3% isoflurane for induction, maintained at 1.5-2% during the procedure.
-
Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion.
-
Insert a catheter into the lateral tail vein for radiotracer injection.
-
Maintain the animal's body temperature at 37°C using a warming system.
-
-
Baseline PET Scan:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter at the start of the dynamic emission scan.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Blocking Study (to confirm specificity):
-
In a separate session or a different cohort of animals, pre-treat with a blocking dose of a non-radioactive PDE7 inhibitor (e.g., 1-5 mg/kg, intravenously) 15-30 minutes before injecting the radiotracer.
-
Repeat the dynamic PET scan as described above. A significant reduction in brain radioactivity uptake in PDE7-rich regions compared to the baseline scan indicates specific binding.
-
-
(Optional) P-gp Inhibition Study:
-
If the tracer shows low brain uptake, it may be a substrate for efflux transporters like P-gp.
-
Pre-treat an animal with a P-gp inhibitor (e.g., elacridar, 5 mg/kg, i.v.) 30 minutes prior to radiotracer injection.[10]
-
A marked increase in brain uptake compared to the baseline scan would confirm that the tracer is subject to efflux.
-
-
Image Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a standard MRI template or an individual animal's MRI for anatomical reference.
-
Define regions of interest (ROIs) on the brain images (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.
-
Use kinetic modeling (e.g., Logan graphical analysis) to calculate the volume of distribution (VT), which is an indicator of tracer binding potential.
-
Conclusion
The in vivo imaging of PDE7 in the central nervous system is a powerful tool for understanding its role in health and disease and for accelerating the development of novel therapeutics. While direct imaging data for this compound is not yet available, the protocols and data from analogous, well-studied PDE7 radiotracers provide a robust framework for its preclinical evaluation. Successful imaging of this compound targets will depend on its intrinsic properties, including high affinity and selectivity for PDE7, good blood-brain barrier permeability, and favorable in vivo metabolic stability. The methodologies described herein offer a comprehensive guide for researchers to undertake such an evaluation.
References
- 1. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Pde7-IN-3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde7-IN-3 is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] By inhibiting PDE7, this compound increases intracellular cAMP levels, modulating various cellular processes.[3][4] This makes it a valuable tool for studying the physiological and pathological roles of PDE7 and a potential therapeutic agent for inflammatory and neurological disorders.[5][6][7][8] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PDE7 inhibitors.
Chemical Information for this compound:
| Property | Value |
| CAS Number | 908570-13-8 |
| Molecular Formula | C18H21ClN2O4 |
| Molecular Weight | 364.82 g/mol |
| SMILES | O=C1NC2(CCCCC2)C(C(N1)=C3Cl)=C(C=C3)O--INVALID-LINK--C[C@H]4C(O)=O |
Signaling Pathway
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP. cAMP then activates downstream effectors such as Protein Kinase A (PKA). PDE7 specifically hydrolyzes cAMP to AMP, thus terminating the signal. Inhibition of PDE7 by compounds like this compound prevents this hydrolysis, leading to sustained cAMP levels and prolonged downstream signaling.[3][7]
Caption: cAMP signaling pathway with PDE7 inhibition.
High-Throughput Screening (HTS) Assays
Several HTS-compatible assay formats can be employed to screen for PDE7 inhibitors using this compound as a reference compound. The choice of assay depends on the specific requirements of the screen, such as sensitivity, cost, and throughput.
Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for HTS and measures the change in polarization of fluorescently labeled cAMP upon enzymatic hydrolysis by PDE7.
Experimental Workflow:
Caption: Workflow for a PDE7 Fluorescence Polarization HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1% BSA.
-
PDE7 Enzyme: Dilute recombinant human PDE7A or PDE7B to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window.
-
Fluorescent Substrate: Prepare a stock solution of a fluorescently labeled cAMP analog (e.g., FAM-cAMP).
-
This compound and Test Compounds: Prepare a serial dilution of this compound (positive control) and test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of diluted this compound, test compounds, or DMSO (negative control) to the appropriate wells.
-
Add 5 µL of diluted PDE7 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorescent cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Presentation:
| Compound | IC₅₀ (nM) [Hypothetical] |
| This compound | 50 |
| Compound A | 120 |
| Compound B | >10,000 |
| Rolipram (PDE4i) | >10,000 |
Radiometric Scintillation Proximity Assay (SPA)
This highly sensitive assay measures the conversion of [³H]-cAMP to [³H]-AMP by PDE7.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.1 mg/mL BSA.
-
PDE7 Enzyme: Dilute recombinant PDE7 in Assay Buffer.
-
Substrate Mix: Prepare a solution containing [³H]-cAMP in Assay Buffer.
-
SPA Beads: Resuspend yttrium silicate SPA beads in Assay Buffer.
-
Stop Solution: 3-isobutyl-1-methylxanthine (IBMX) in Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted this compound, test compounds, or DMSO.
-
Add 20 µL of diluted PDE7 enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the reaction by adding 25 µL of the [³H]-cAMP substrate mix.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Add 50 µL of the SPA bead suspension.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Count the plate in a scintillation counter.
-
Data Presentation:
| Compound | % Inhibition at 10 µM [Hypothetical] |
| This compound | 95% |
| Compound C | 88% |
| Compound D | 15% |
Conclusion
This compound serves as an essential reference compound in high-throughput screening assays for the discovery of novel PDE7 inhibitors. The detailed protocols for fluorescence polarization and radiometric assays provided here offer robust and reliable methods for screening large compound libraries. The presented workflows and data tables serve as a guide for setting up and interpreting HTS experiments targeting the PDE7 enzyme. While specific experimental data for this compound in HTS is not publicly available, the provided protocols are based on established methods for other PDE7 inhibitors and can be readily adapted for its use.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pde7-IN-3 solubility issues and solutions in DMSO
Welcome to the technical support center for Pde7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum solubility of this compound in DMSO is 100 mg/mL (274.11 mM). However, achieving this concentration requires specific handling procedures.[1][2]
Q2: Why am I having trouble dissolving this compound in DMSO at high concentrations?
A2: Difficulty in dissolving this compound in DMSO can be attributed to a few factors. Firstly, achieving the maximum solubility of 100 mg/mL often requires ultrasonication and warming the solution to 80°C. Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Therefore, it is crucial to use newly opened or anhydrous DMSO for preparing stock solutions.[1][2]
Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for a cell-based assay. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. To mitigate this, a stepwise dilution process is recommended. Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of media, and then add this to the rest of the media. It is also crucial to ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4] For particularly problematic compounds, using co-solvents in the final formulation may be necessary, but this needs to be optimized for your specific cell type and assay.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Phosphodiesterase 7 (PDE7). PDE7 is a cAMP-specific phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient energy to break the crystal lattice.
-
Possible Cause 2: Presence of water in DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If you suspect your DMSO has absorbed moisture, use a new, sealed vial.
-
-
Possible Cause 3: Incorrect solvent volume for the desired concentration.
-
Solution: Double-check your calculations to ensure you are not exceeding the maximum solubility of 100 mg/mL.
-
Issue 2: Precipitate forms immediately upon adding the this compound DMSO stock to cell culture medium.
-
Possible Cause 1: Rapid change in solvent polarity.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, create an intermediate dilution of your DMSO stock in a small volume of your aqueous medium first. Then, add this intermediate solution to the final volume. This gradual change in the solvent environment can help keep the compound in solution.
-
-
Possible Cause 2: The final concentration of this compound exceeds its aqueous solubility limit.
-
Solution: While highly soluble in DMSO, the aqueous solubility of this compound is low. You may need to lower the final working concentration in your assay. Consider performing a solubility test in your specific cell culture medium to determine the practical upper concentration limit.
-
-
Possible Cause 3: High final concentration of DMSO causing cellular stress and secondary precipitation.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize toxicity and solvent effects.[4]
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Vehicle | Concentration | Method/Comments |
| DMSO | 100 mg/mL (274.11 mM) | Requires ultrasonication and heating to 80°C. Use of newly opened, anhydrous DMSO is critical.[1][2] |
| DMSO/Corn Oil (1:9) | 5 mg/mL (13.71 mM) | A clear solution can be obtained with ultrasonication. This formulation is intended for in vivo use.[1][2] |
| Ethanol | Solubility not specified | Generally, PDE7 inhibitors have limited solubility in ethanol alone. It may be used as a co-solvent. |
| PEG300 | Solubility not specified | Often used as a co-solvent in formulations with DMSO and other surfactants to improve solubility for in vivo administration.[5][6] |
| Tween 80 | Solubility not specified | A surfactant used as part of a co-solvent system to create stable emulsions and enhance the solubility of poorly water-soluble compounds.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened vial)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 80°C
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a water bath sonicator and sonicate for 15-30 minutes.
-
If the compound is not fully dissolved, transfer the tube to a water bath or heating block set at 80°C for 10-15 minutes. Intermittently vortex the tube during heating.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound in cell culture medium from a concentrated DMSO stock, minimizing precipitation.
Materials:
-
100 mg/mL this compound in DMSO stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 100 mg/mL this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed for your final working concentration. Ensure the final DMSO concentration will be below 0.5% (preferably ≤ 0.1%).
-
Stepwise Dilution: a. In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the DMSO stock solution to a small volume of pre-warmed cell culture medium (e.g., 10-fold dilution). Pipette up and down gently to mix. b. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by inverting the tube or swirling.
-
Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, you can try gently warming the solution to 37°C for a few minutes.
-
Use the freshly prepared working solution immediately for your experiment.
-
Important: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: PDE7 signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Pde7-IN-3 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pde7-IN-3 in cellular assays. Our goal is to help you mitigate potential off-target effects and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 7 (PDE7).[1] It belongs to a class of compounds known as spiroquinazolinones.[1] Its primary cellular function is to prevent the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels. Due to its role in modulating cAMP signaling, this compound is investigated for its potential therapeutic effects in inflammatory and neurological disorders.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects refer to the interactions of a drug or small molecule with proteins other than its intended target. These interactions can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity. For a highly selective inhibitor, understanding its off-target profile is crucial for interpreting cellular assay data accurately.
Q3: What are the known or potential off-targets for this compound?
A3: this compound is a member of a series of compounds designed for high selectivity towards PDE7. While specific off-target screening data for this compound is not publicly available, the original research on its chemical class (spiroquinazolinones) indicates high selectivity against other phosphodiesterase families, including PDE1, PDE3, PDE4, and PDE5.[2] However, at higher concentrations, off-target effects on other PDEs or unrelated proteins like kinases cannot be entirely ruled out.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired biological response. It is also recommended to include appropriate controls, such as a structurally related but inactive compound, or to use a second, structurally distinct PDE7 inhibitor to confirm that the observed phenotype is due to PDE7 inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: The observed phenotype may be due to the inhibition of a protein other than PDE7. | - Perform a dose-response experiment to determine the minimal effective concentration. - Use a structurally different PDE7 inhibitor as a control. - If available, use a cell line with PDE7 knocked down or knocked out to validate the phenotype. |
| High cellular toxicity. | Off-target effects or non-specific interactions: At high concentrations, this compound may interact with multiple cellular targets, leading to toxicity. | - Lower the concentration of this compound. - Ensure the final DMSO concentration in your assay is non-toxic (typically <0.5%). - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay. |
| No observable effect on cAMP levels. | Experimental conditions: Issues with the cAMP assay protocol, cell line responsiveness, or inhibitor concentration. | - Verify the functionality of your cAMP assay with a known activator (e.g., forskolin). - Ensure your cell line expresses sufficient levels of PDE7. - Confirm the potency of your this compound stock. |
| Results are not reproducible. | Inconsistent experimental parameters: Variations in cell passage number, seeding density, or treatment duration. | - Standardize all experimental protocols. - Use cells within a consistent passage number range. - Ensure accurate and consistent timing of all treatments and measurements. |
Quantitative Data
This compound is also known as compound 14 in the scientific literature describing the optimization of 5,8-disubstituted spiroquinazolinone derivatives as PDE7 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (Compound 14) | PDE7A1 | 55 | >200-fold vs. PDE1, PDE3A3, PDE4D3, PDE5 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Protocol 1: In Vitro PDE7A Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against recombinant human PDE7A1.
Materials:
-
Recombinant human PDE7A1 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP substrate
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant PDE7A1 enzyme in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of cAMP substrate in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining cAMP or the product formation using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular cAMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells expressing PDE7 (e.g., HEK293, Jurkat)
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 15-30 minutes.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.
Visualizations
Caption: PDE7 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
How to avoid experimental artifacts with Pde7-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with Pde7-IN-3.
Introduction to this compound
This compound is a selective inhibitor of Phosphodiesterase 7 (PDE7), a cAMP-specific phosphodiesterase.[1] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in its intracellular levels. This modulation of cAMP signaling pathways has potential therapeutic applications in inflammatory and neurological disorders. This compound belongs to the quinazolinone class of compounds and is investigated for its potential analgesic properties.[1][2]
Quantitative Data
Due to the limited availability of public data for this compound, this table includes information on this compound alongside data for BRL-50481, a well-characterized PDE7A1 inhibitor, for comparative purposes.
| Property | This compound | BRL-50481 (for reference) |
| Target | PDE7[1] | PDE7A1 |
| IC₅₀ | Data not publicly available | ~0.26 µM (at 0.05 µM cAMP) |
| Molecular Formula | C₁₈H₂₁ClN₂O₄[1] | C₁₁H₁₅N₃O₄S |
| Molecular Weight | 364.82 g/mol [1] | 289.32 g/mol |
| CAS Number | 908570-13-8[1] | 449811-62-7 |
Note: The IC₅₀ value for BRL-50481 can vary depending on the experimental conditions, particularly the substrate (cAMP) concentration. Researchers should determine the optimal concentration of this compound for their specific assay.
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE7.
References
Optimizing PDE7-IN-3 Working Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of PDE7-IN-3 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of phosphodiesterase 7 (PDE7).[1][2] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.[3][4] By inhibiting PDE7, this compound increases intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, which are involved in inflammation, immune response, and neuronal function.[3][5][6]
Q2: What is the recommended starting concentration for this compound in cell culture?
A definitive starting concentration for every cell line cannot be provided due to cell-type specific responses. However, a common practice for small molecule inhibitors is to start with a concentration range that spans several orders of magnitude. Based on general guidelines for in vitro assays with small molecule inhibitors, a starting range of 100 nM to 10 µM is often recommended.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, you would dissolve 3.6482 mg of this compound (Molecular Weight: 364.82 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: My cells are dying after treatment with this compound. What should I do?
Cell death upon treatment with a small molecule inhibitor can be due to on-target cytotoxicity or off-target effects. Here are some troubleshooting steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration at which this compound causes 50% cell death (IC50 for cytotoxicity). This will help you identify a non-toxic working concentration range. Assays like MTT, WST-1, or LDH release can be used for this purpose.
-
Reduce the concentration: If the initial concentrations are too high, lower the concentration range in your experiments.
-
Check the DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a toxic level, typically below 0.5% (v/v). Prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.
-
Incubation time: Consider reducing the incubation time with the inhibitor.
-
Cell density: Ensure that you are using an optimal cell seeding density for your cytotoxicity assay, as very high or very low densities can affect the results.[8]
Q5: How can I be sure that the observed effects are due to PDE7 inhibition and not off-target effects?
Addressing potential off-target effects is critical for validating your results. Here are some strategies:
-
Use a structurally different PDE7 inhibitor: If available, using another PDE7 inhibitor with a different chemical scaffold should produce similar biological effects if the observed phenotype is indeed due to PDE7 inhibition.
-
Rescue experiment: If possible, overexpressing a PDE7 construct that is resistant to this compound should rescue the phenotype observed with the inhibitor.
-
Knockdown/knockout of PDE7: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PDE7 expression. The resulting phenotype should mimic the effects of this compound treatment.
-
Measure downstream targets: Confirm that treatment with this compound leads to an increase in intracellular cAMP levels and the phosphorylation of downstream targets like CREB.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 364.82 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage of Stock Solution | -20°C or -80°C | [1] |
| Recommended Starting Concentration Range | 100 nM - 10 µM | [7] |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | General Knowledge |
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability. This will help in selecting a sub-toxic concentration for subsequent functional assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizations
Signaling Pathway of PDE7 Inhibition
Caption: PDE7 inhibition by this compound increases cAMP levels, leading to PKA activation and downstream signaling.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting Pde7-IN-3 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels. This modulation of cAMP signaling can impact various cellular processes, making PDE7 inhibitors like this compound valuable tools for studying inflammation, neurodegeneration, and pain.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. A stock solution in a solvent such as DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in a suitable vehicle such as corn oil.[1] It is crucial to ensure complete dissolution of the compound to achieve accurate and reproducible concentrations.
Q4: What is the expected potency (IC50) of this compound?
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While specific IC50 data for this compound is not widely published across multiple studies, other selective PDE7 inhibitors have reported IC50 values in the nanomolar to low micromolar range. For example, the PDE7 inhibitor TC3.6 has a reported IC50 of 0.55 µM.[5] It is recommended to perform a dose-response curve in your specific assay system to determine the optimal working concentration.
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple factors, from compound handling to assay conditions. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or Noisy Dose-Response Curves
Q: My dose-response curves for this compound are not sigmoidal or show high variability between replicates. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations in your assay.
-
Solution: Ensure complete dissolution of the stock solution. Gentle warming or sonication may be necessary. Visually inspect the solution for any precipitate before making serial dilutions.
-
-
Compound Instability: The compound may be degrading in the assay medium over the course of the experiment.
-
Solution: Minimize the time the compound spends in aqueous solutions, especially at room temperature. Prepare fresh dilutions for each experiment. Consider the stability of the compound under your specific assay conditions (e.g., pH, temperature, presence of certain enzymes in cell culture media).
-
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the final concentrations.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For low concentrations, consider performing an intermediate dilution step to minimize errors.
-
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable responses.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density across all wells. Perform a cell viability assay in parallel with your experiment.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Q: this compound is potent in my biochemical (enzyme) assay, but shows much lower activity or no effect in my cell-based assay. Why is there a discrepancy?
Possible Causes and Solutions:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Solution: While this compound is expected to be cell-permeable, this can vary between cell types. You can assess cell permeability using specific assays, though this is often complex. A simpler approach is to increase the incubation time to allow for greater compound uptake.
-
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Solution: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases. This can help determine if active efflux is a contributing factor.
-
-
Cellular Metabolism: The compound may be metabolized by the cells into an inactive form.
-
Solution: This is more difficult to address without specialized metabolic stability assays. However, if you suspect metabolism, you could try using a cell line with lower metabolic activity or shorter incubation times.
-
-
Target Engagement in a Cellular Context: The intracellular environment can differ significantly from the conditions of a biochemical assay. High intracellular ATP concentrations can compete with ATP-competitive inhibitors, and the target enzyme may be part of a larger protein complex that affects inhibitor binding.
-
Solution: It is important to recognize that a drop in potency from biochemical to cellular assays is common for small molecule inhibitors.[6] The goal is to achieve a consistent and measurable effect in the cellular system. Focus on optimizing the cellular assay conditions (e.g., cell type, stimulus, endpoint) to obtain a reliable readout.
-
Issue 3: Potential Off-Target Effects
Q: I'm observing unexpected cellular phenotypes that may not be related to PDE7 inhibition. How can I investigate potential off-target effects?
Possible Causes and Solutions:
-
Lack of Specificity at High Concentrations: At higher concentrations, small molecule inhibitors can bind to other proteins with similar binding pockets.[7]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. Compare the observed phenotype with that of other, structurally different PDE7 inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
-
Use of a Negative Control: A structurally similar but inactive analog of this compound would be an ideal negative control. If such a compound is not available, use a known inactive compound as a control.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound causes a decrease in a specific cellular function, see if this can be reversed by adding a cell-permeable cAMP analog.
-
Phenotypic Comparison: Compare the observed phenotype with the known consequences of increased cAMP signaling in your cell type. If the phenotype is consistent with elevated cAMP, it is more likely to be an on-target effect.
Data Presentation
Table 1: Comparative IC50 Values of Selective PDE7 Inhibitors
| Inhibitor | PDE Isoform | IC50 (µM) | Cell Type/Assay Condition | Reference |
| BRL-50481 | PDE7A | ~0.2 | cAMP hydrolysis in CLL cells | [8] |
| TC3.6 | PDE7 | 0.55 | Biochemical Assay | [5] |
| IR-202 | PDE7 | 0.085 | cAMP hydrolysis | [8] |
Note: Data for this compound is not extensively published. The values for other PDE7 inhibitors are provided for comparative purposes. It is crucial to determine the IC50 of this compound in your specific experimental system.
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound treatment. Specific details will need to be optimized for your cell type and assay kit.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer or cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Inhibitor Pre-incubation: Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
Cell Stimulation (Optional): If studying the effect of this compound on stimulated cAMP production, add a stimulating agent (e.g., forskolin, a specific G-protein coupled receptor agonist) to the wells and incubate for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Data Analysis: Measure the cAMP levels and plot the results as a function of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Visualizations
Caption: The PDE7 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Impact of hygroscopic DMSO on Pde7-IN-3 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde7-IN-3. The information focuses on mitigating the impact of the hygroscopic nature of Dimethyl Sulfoxide (DMSO) on the inhibitor's activity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 7 (PDE7).[1] PDE7 is a cAMP-specific phosphodiesterase, an enzyme that breaks down the second messenger cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[3] This enhances the signaling of the cAMP-dependent protein kinase A (PKA) pathway, which is involved in various cellular processes, including inflammation, immune responses, and neurological functions.[2][3][4]
Q2: Why is the choice of solvent critical for this compound?
A2: The choice of solvent is critical due to its potential to affect the stability and solubility of this compound. DMSO is a common solvent for this compound; however, its highly hygroscopic nature means it readily absorbs moisture from the atmosphere.[5][6][7] This absorbed water can significantly impact the solubility and stability of the compound, potentially leading to precipitation and reduced activity.[6][8][9] One supplier explicitly warns that hygroscopic DMSO has a significant impact on the solubility of this compound and recommends using newly opened DMSO.[1]
Q3: How does water absorption in DMSO affect this compound's performance in an assay?
A3: Water absorption in DMSO can negatively affect this compound's performance in several ways:
-
Reduced Solubility and Precipitation: Increased water content can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation. This lowers the effective concentration of the inhibitor in your assay, resulting in underestimated potency (e.g., a higher IC50 value).[6][10][11]
-
Compound Degradation: The presence of water can accelerate the degradation of compounds in DMSO, especially during long-term storage or multiple freeze-thaw cycles.[6][12]
-
Inaccurate Concentration: If the compound precipitates, the concentration in the supernatant will be lower than intended, leading to erroneous structure-activity relationship (SAR) data and poor reproducibility.[11]
Q4: What are the best practices for storing this compound stock solutions in DMSO?
A4: To minimize the impact of water absorption, follow these best practices for storing this compound in DMSO:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1]
-
Aliquot Stock Solutions: Prepare small aliquots of your stock solution to avoid repeated opening and closing of the main vial, which exposes it to atmospheric moisture.
-
Proper Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[1] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[1]
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote compound degradation.[12] Using aliquots helps to minimize this.
-
Use Dessicants: When storing vials, consider placing them in a container with a desiccant to create a dry environment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound across experiments. | Hygroscopic DMSO leading to variable inhibitor concentration. | 1. Prepare fresh stock solutions of this compound in new, anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials. 3. Ensure proper storage of aliquots in a desiccated environment. 4. Compare the results with the new stock to previous experiments. |
| Visible precipitate in the this compound stock solution upon thawing. | The compound has crashed out of solution due to water absorption and/or exceeding its solubility limit. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the compound. 2. If precipitation persists, centrifuge the vial and carefully use the supernatant, noting that the concentration will be lower than intended. 3. For future use, prepare a new stock solution in fresh, anhydrous DMSO, potentially at a slightly lower concentration. |
| Lower than expected potency of this compound in a cell-based assay. | 1. Reduced effective concentration due to precipitation in the stock solution. 2. Degradation of the compound over time. | 1. Verify the integrity and concentration of the this compound stock solution using analytical methods like HPLC-MS. 2. Prepare a fresh dilution series from a newly prepared, fully dissolved stock solution for each experiment. 3. Ensure the final DMSO concentration in the assay medium is consistent and non-toxic to the cells. |
| Gradual loss of this compound activity over several weeks of experiments. | Progressive water absorption and degradation of the stock solution from repeated use. | 1. Discard the old stock solution. 2. Prepare a new stock solution in anhydrous DMSO and aliquot it for single use. 3. Implement a policy to use a fresh aliquot for each new set of experiments. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Sterile, amber glass or polypropylene vials with tight-fitting caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but one supplier notes that for a 100 mg/mL concentration, ultrasonic and warming to 80°C may be required.[1]
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol: Generic PDE7A Activity Assay (Biochemical)
This is a generalized protocol; specific reagents and conditions may vary based on the assay kit or specific laboratory setup.
-
Materials:
-
Recombinant human PDE7A enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
cAMP substrate
-
This compound stock solution (prepared as above)
-
Stop solution (e.g., 0.5 M HCl)
-
Detection reagents (e.g., a fluorescent tracer or antibody for a competitive immunoassay)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control to the wells of the microplate.
-
Add the PDE7A enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization or TR-FRET).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: PDE7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde7-IN-3 degradation pathways and prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phosphodiesterase 7 (PDE7) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with PDE7 inhibitors in vitro?
A1: Researchers may encounter challenges related to the inhibitor's solubility, stability, and selectivity. Many small molecule inhibitors have poor aqueous solubility, which can affect the accuracy of in vitro assays.[1][2] Stability in stock solutions (commonly DMSO) and in aqueous assay buffers is also a critical factor, as degradation can lead to inaccurate results.[3][4] Furthermore, ensuring the inhibitor's selectivity for PDE7 over other phosphodiesterase isoforms, particularly the highly similar PDE4, is crucial for interpreting experimental outcomes correctly.[5][6]
Q2: My PDE7 inhibitor shows lower than expected potency in my cell-based assay compared to the biochemical assay. What could be the reason?
A2: Several factors can contribute to this discrepancy. Poor cell permeability of the inhibitor can limit its access to intracellular PDE7. The presence of efflux pumps in the cell membrane can actively remove the inhibitor, reducing its intracellular concentration. The inhibitor may also be metabolized by the cells into a less active form. It is also possible that the inhibitor binds to other cellular components, reducing its free concentration available to inhibit PDE7.
Q3: I am observing high background noise or inconsistent results in my PDE7 enzyme assay. What are the potential causes?
A3: High background noise can result from several factors, including substrate degradation by contaminating enzymes, non-enzymatic substrate degradation, or interference from the test compounds themselves (e.g., fluorescence quenching or enhancement in fluorescence-based assays). Inconsistent results can arise from pipetting errors, improper mixing, temperature fluctuations, or variability in enzyme activity between batches. It is crucial to include appropriate controls, such as a no-enzyme control and a positive control inhibitor, to identify the source of the issue.
Q4: How should I prepare and store my PDE7 inhibitor stock solutions?
A4: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4][7][8] Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[7][8] The stability of a compound in DMSO can vary, so it is advisable to consult the manufacturer's data sheet or perform stability studies if long-term storage is required.[3][4]
Troubleshooting Guides
In Vitro Enzyme Assays
Problem: Low signal-to-background ratio in a fluorescence polarization (FP) assay.
| Potential Cause | Troubleshooting Step |
| Insufficient enzyme activity | Increase the concentration of PDE7 enzyme in the reaction. Ensure the enzyme has been stored correctly and has not lost activity. |
| Substrate concentration too high | Optimize the substrate concentration. It should be at or below the Km value for the enzyme to ensure sensitivity to inhibition. |
| Incorrect buffer composition | Verify the pH and ionic strength of the assay buffer. Ensure all necessary co-factors are present. |
| Interference from test compound | Run a control with the compound and all assay components except the enzyme to check for autofluorescence or quenching. |
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure uniform temperature across the plate during incubation. |
| Incomplete mixing of reagents | Gently vortex or mix the plate after adding each reagent. |
Cell-Based Assays
Problem: Poor reproducibility of inhibitor IC50 values.
| Potential Cause | Troubleshooting Step |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the same growth phase for each experiment.[9] |
| Inconsistent inhibitor incubation time | Use a standardized incubation time for all experiments. |
| Serum effects in culture medium | Serum components can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free medium during the inhibitor treatment period, if compatible with cell health. |
| Cell health and viability | Monitor cell viability using a method like Trypan Blue exclusion or a commercial viability assay to ensure the observed effect is not due to cytotoxicity.[9] |
Problem: No significant effect of the PDE7 inhibitor on intracellular cAMP levels.
| Potential Cause | Troubleshooting Step |
| Inadequate stimulation of adenylyl cyclase | Co-treat cells with an adenylyl cyclase activator, such as forskolin, to induce a robust cAMP signal that can be modulated by the PDE7 inhibitor. |
| Dominant activity of other PDEs | The target cells may express high levels of other PDE isoforms (e.g., PDE4) that are the primary regulators of cAMP. Consider using a combination of a PDE7 inhibitor and an inhibitor of the other dominant PDE. |
| Incorrect timing of cAMP measurement | The kinetics of cAMP production and degradation can be rapid. Perform a time-course experiment to determine the optimal time point for measuring cAMP levels after stimulation and inhibition. |
Experimental Protocols
General Protocol for a PDE7A In Vitro Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available PDE7A assay kits.[10]
-
Prepare Reagents:
-
Thaw all kit components on ice.
-
Prepare serial dilutions of the PDE7 inhibitor in 1X PDE Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the PDE7A enzyme to the desired concentration in 1X PDE Assay Buffer.
-
Prepare the FAM-cAMP substrate solution by diluting it in 1X PDE Assay Buffer.
-
-
Set up the Assay Plate (384-well):
-
Add 5 µL of the diluted PDE7 inhibitor solution to the appropriate wells.
-
Add 5 µL of diluted PDE7A enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of 1X PDE Assay Buffer to the "no enzyme" wells.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Stop the Reaction and Develop the Signal:
-
Add 10 µL of the Binding Agent solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of the plate using a microplate reader equipped for FP measurements (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
-
General Protocol for a Cell-Based cAMP Assay
This protocol is a general guideline for measuring changes in intracellular cAMP levels in response to PDE7 inhibition.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Remove the culture medium and replace it with serum-free medium containing the desired concentrations of the PDE7 inhibitor.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add an adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).
-
Measure the cAMP concentration in the cell lysates using the assay kit and a microplate reader.
-
-
Data Analysis:
-
Normalize the cAMP levels to a control (e.g., vehicle-treated cells) and calculate the fold-change or percent inhibition of the stimulated cAMP response.
-
Data Presentation
Solubility and Storage of Selected PDE7 Inhibitors
| Inhibitor | Solvent | Stock Concentration | Storage Temperature | Stability Notes |
| BRL-50481 | DMSO | Up to 49 mg/mL | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| PDE7-IN-2 | DMSO | Up to 30 mg/mL (with sonication and warming) | -20°C (1 month), -80°C (6 months) | Hygroscopic DMSO can impact solubility. Use newly opened DMSO.[7] |
| PDE7-IN-4 | DMSO | Up to 50 mg/mL (with sonication) | -20°C (1 month), -80°C (6 months) | Hygroscopic DMSO can impact solubility. Use newly opened DMSO.[8][11] |
| S14 | DMSO | Not specified | Not specified | Used in various in vitro and in vivo studies.[12][13][14] |
| VP1.15 | Not specified | Not specified | Not specified | Used in in vivo studies.[15] |
Note: The stability of compounds in solution is dependent on the specific compound and storage conditions. It is always recommended to refer to the manufacturer's instructions and perform stability tests if necessary.[3][4]
Visualizations
Caption: The PDE7 signaling pathway and the mechanism of action of PDE7 inhibitors.
Caption: A generalized workflow for an in vitro PDE7 inhibition assay.
Caption: A logical troubleshooting guide for cell-based PDE7 inhibitor assays.
References
- 1. Solubility-driven optimization of phosphodiesterase-4 inhibitors leading to a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved Controlled Release and Brain Penetration of the Small Molecule S14 Using PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pde7-IN-3 Interference in Fluorescent Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating potential interference caused by the compound Pde7-IN-3 in fluorescent-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a chemical inhibitor of phosphodiesterase 7 (PDE7). Like many small molecules used in drug discovery, its chemical structure may possess properties that can interfere with fluorescence detection. Interference can occur through several mechanisms:
-
Intrinsic Fluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, leading to a false-negative signal.
-
Light Scattering: At higher concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with signal detection.
-
Assay-Specific Interactions: The compound could directly interact with assay components, such as enzymes or detection reagents, altering their activity or spectral properties.
Q2: My assay signal is unexpectedly high in wells containing this compound. What should I do?
An unusually high signal often suggests that this compound has intrinsic fluorescence. The first step is to run a "compound-only" control to quantify this effect.
Q3: My assay signal is lower than expected when this compound is present. What is the likely cause?
A reduced signal could indicate that this compound is quenching the fluorescence of your reporter probe or inhibiting a component of your assay system. Running control experiments to distinguish between these possibilities is crucial.
Q4: How can I proactively test for assay interference from this compound?
A set of standard counter-screens should be performed. These include testing for the compound's intrinsic fluorescence and its potential to quench the specific fluorophore used in your assay. Detailed protocols for these tests are provided below.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to this compound interference.
Issue 1: Suspected Intrinsic Fluorescence (False-Positive Signal)
Symptoms:
-
Signal increases with increasing concentrations of this compound in the absence of the biological target.
-
High background fluorescence in wells containing only the compound and assay buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting intrinsic fluorescence.
Issue 2: Suspected Fluorescence Quenching (False-Negative Signal)
Symptoms:
-
The signal from a positive control is significantly reduced in the presence of this compound.
-
The dose-response curve shows an unusually steep drop-off.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence quenching.
Quantitative Data Summary
The following tables present hypothetical data from counter-screen experiments to illustrate how to identify and quantify interference from this compound.
Table 1: Intrinsic Fluorescence of this compound Assay Conditions: this compound diluted in assay buffer. Read on a standard fluorescence plate reader. Excitation/Emission wavelengths match the primary assay (e.g., 485 nm / 520 nm).
| This compound Conc. (µM) | Raw Fluorescence Units (RFU) |
| 100 | 8500 |
| 50 | 4320 |
| 25 | 2150 |
| 12.5 | 1080 |
| 6.25 | 550 |
| 0 (Buffer Blank) | 120 |
Interpretation: The data clearly shows a concentration-dependent increase in fluorescence, confirming that this compound is intrinsically fluorescent at these wavelengths. This background signal must be subtracted from all experimental wells.
Table 2: Fluorescence Quenching by this compound Assay Conditions: A fixed concentration of the fluorescent product (e.g., fluorescein) is incubated with varying concentrations of this compound.
| This compound Conc. (µM) | Fluorescein Signal (RFU) | % Quenching |
| 100 | 12500 | 75% |
| 50 | 24000 | 52% |
| 25 | 38000 | 24% |
| 12.5 | 45500 | 9% |
| 6.25 | 48900 | 2.2% |
| 0 (Fluorescein Only) | 50000 | 0% |
Interpretation: this compound quenches the fluorescein signal in a concentration-dependent manner. At concentrations above 25 µM, the quenching effect is significant and could mask true inhibitory activity, leading to a false-negative or artificially potent result.
Experimental Protocols
Protocol 1: Measuring Intrinsic Compound Fluorescence
-
Prepare a serial dilution of this compound in the final assay buffer. The concentration range should cover and exceed the concentrations used in the primary assay.
-
Dispense the dilutions into the wells of a microplate (e.g., a black, solid-bottom 384-well plate).
-
Include "buffer-only" wells as a negative control (blank).
-
Read the plate using the same fluorescence excitation and emission wavelengths and instrument settings as the primary assay.
-
Data Analysis: Subtract the average RFU of the buffer-only wells from the RFU of all other wells. Plot the resulting RFU against the concentration of this compound.
Protocol 2: Assessing Fluorescence Quenching
-
Prepare a serial dilution of this compound in the final assay buffer.
-
Prepare a solution of the assay's fluorescent product (or the fluorophore itself) at a concentration that gives a mid-to-high signal in the assay (e.g., the 80% effect level).
-
Dispense the fluorescent product solution into all wells of a microplate.
-
Add the this compound dilutions to the wells. Include "fluorophore-only" wells as a positive control (0% quenching).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for interactions.
-
Read the plate using the appropriate fluorescence settings.
-
Data Analysis: Calculate the percent quenching for each concentration using the formula: % Quenching = (1 - (RFU_compound / RFU_control)) * 100
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Data Correction: For low to moderate intrinsic fluorescence, subtract the signal from the compound-only control plate from the primary assay plate.
-
Use a Different Fluorophore: Switch to a probe with excitation/emission spectra that do not overlap with the interference profile of this compound. Red-shifted dyes are often less prone to interference from autofluorescent compounds.
-
Change Assay Format: If fluorescence interference is intractable, switch to an orthogonal, non-fluorescent detection method, such as:
-
Luminescence-based assays (e.g., Promega's Kinase-Glo®, PDE-Glo™)
-
AlphaScreen® or HTRF® assays
-
Label-free detection methods (e.g., surface plasmon resonance)
-
LC-MS based assays for direct measurement of substrate and product.
-
Caption: Logical relationship for mitigating assay interference.
Validation & Comparative
A Comparative Guide to the Selectivity Profiles of PDE7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of phosphodiesterase 7 (PDE7) inhibitors. While specific data for Pde7-IN-3 is not publicly available at this time, this document offers a valuable comparison of other well-characterized PDE7 inhibitors, supported by experimental data and detailed methodologies. Understanding the selectivity of these compounds is crucial for advancing research and development in therapeutic areas targeting the cyclic adenosine monophosphate (cAMP) signaling pathway.
The Role of PDE7 in Cellular Signaling
Phosphodiesterase 7 (PDE7) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP, a ubiquitous second messenger that regulates a vast array of physiological processes, including inflammation, immune responses, and neuronal functions. By inhibiting PDE7, the intracellular levels of cAMP can be elevated, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This modulation of the cAMP pathway holds significant therapeutic potential for various diseases.
Comparative Selectivity of PDE7 Inhibitors
The therapeutic efficacy and safety of a PDE inhibitor are critically dependent on its selectivity for the target PDE isozyme over other members of the PDE superfamily. The following table summarizes the selectivity profile of BRL-50481, a well-studied selective PDE7 inhibitor, and BC54, a dual PDE4/PDE7 inhibitor, against a panel of PDE enzymes.
| Inhibitor | Target PDE(s) | IC50 (nM) vs. PDE7A | IC50 (nM) vs. PDE7B | Selectivity (Fold) vs. Other PDEs |
| BRL-50481 | PDE7A | 180 (Ki)[1] | ~14,400 (estimated 80-fold less potent than vs. PDE7A)[2] | >200-fold vs. other PDEs[3] |
| BC54 | PDE4/PDE7 | 140[1] | 140[1] | Modest activity vs. PDE2A (~3µM) and PDE11A (~3µM). Little to no activity (>10µM) vs. PDE1C, PDE3B, PDE5A, PDE8A, PDE9A, and PDE10A[1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher fold-selectivity indicates a more specific inhibitor.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of a compound's selectivity profile involves assessing its inhibitory potency against a panel of purified phosphodiesterase enzymes. Several robust assay formats are commonly employed in the field.
General Experimental Workflow
Radiometric Scintillation Proximity Assay (SPA)
This is a traditional and highly sensitive method for measuring PDE activity.
-
Principle: This assay measures the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) to its corresponding 5'-monophosphate (e.g., [3H]-AMP).
-
Methodology:
-
Purified PDE enzyme is incubated with the test inhibitor at various concentrations.
-
[3H]-cAMP is added to initiate the enzymatic reaction.
-
The reaction is terminated, and SPA beads coated with a scintillant and a material that binds 5'-AMP are added.
-
When [3H]-AMP binds to the beads, it comes into close proximity with the scintillant, generating a light signal that is detected by a scintillation counter. Unreacted [3H]-cAMP does not bind and produces no signal.
-
The amount of light emitted is proportional to the PDE activity.
-
IMAP™ Fluorescence Polarization (FP) Assay
This is a homogeneous, non-radioactive method that is well-suited for high-throughput screening.
-
Principle: This assay relies on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis to AMP.
-
Methodology:
-
A fluorescently labeled cAMP substrate (Fl-cAMP) is used.
-
In the presence of active PDE, Fl-cAMP is hydrolyzed to fluorescently labeled AMP (Fl-AMP).
-
A binding reagent containing trivalent metal-coated nanoparticles is added. These nanoparticles specifically bind to the phosphate group of Fl-AMP.
-
The binding of the larger nanoparticle complex to Fl-AMP slows its molecular rotation, resulting in an increase in the fluorescence polarization signal. Unreacted Fl-cAMP does not bind and has a low polarization signal.
-
The change in fluorescence polarization is directly proportional to the amount of Fl-AMP produced and thus to the PDE activity.
-
PDE-Glo™ Phosphodiesterase Assay
This is a luminescence-based assay that offers high sensitivity and a broad dynamic range.
-
Principle: This assay measures the amount of remaining cAMP after the PDE reaction by converting it into a luminescent signal.
-
Methodology:
-
The PDE enzyme is incubated with the test inhibitor and a specific concentration of cAMP.
-
After the PDE reaction, a termination buffer containing a potent non-selective PDE inhibitor (e.g., IBMX) is added to stop the reaction.
-
A detection solution containing a cAMP-dependent protein kinase (PKA) is added. The remaining cAMP activates PKA.
-
A kinase-glo reagent is then added, which contains the PKA substrate and luciferase. The activated PKA phosphorylates its substrate, consuming ATP. The remaining ATP is used by luciferase to generate a luminescent signal.
-
The amount of light produced is inversely proportional to the PDE activity.
-
Conclusion
The selectivity of PDE7 inhibitors is a critical determinant of their therapeutic potential. While the specific selectivity profile of this compound remains to be publicly disclosed, the data presented for established inhibitors like BRL-50481 and BC54 provide a valuable benchmark for the field. The use of robust and validated experimental protocols, such as radiometric assays, fluorescence polarization, and luminescence-based methods, is essential for accurately characterizing the selectivity of novel PDE7-targeted compounds. As research in this area continues, the development of highly selective PDE7 inhibitors will be pivotal in translating the therapeutic promise of cAMP modulation into safe and effective treatments for a range of human diseases.
References
- 1. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
A Comparative Analysis of PDE7 and PDE4 Inhibition on Intracellular cAMP Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of phosphodiesterase (PDE) inhibitors on intracellular cyclic adenosine monophosphate (cAMP) levels is critical for advancing therapeutic strategies in areas such as inflammation, neurodegenerative diseases, and oncology. This guide provides an objective comparison of the effects of a representative PDE7 inhibitor and the well-characterized PDE4 inhibitor, rolipram, on cAMP signaling.
Mechanism of Action: Targeting cAMP Degradation
Cyclic AMP is a crucial second messenger molecule involved in a myriad of cellular processes. Its intracellular concentration is tightly regulated by the synthesizing enzymes, adenylyl cyclases, and the degrading enzymes, phosphodiesterases (PDEs). By inhibiting specific PDEs, the degradation of cAMP is attenuated, leading to its accumulation and the subsequent activation of downstream signaling pathways, primarily through protein kinase A (PKA).
Rolipram is a selective inhibitor of PDE4, an enzyme highly prevalent in immune and central nervous system cells.[1] Inhibition of PDE4 by rolipram blocks the hydrolysis of cAMP to the inactive adenosine monophosphate (AMP), thereby elevating intracellular cAMP levels.[1] This mechanism underlies many of rolipram's observed anti-inflammatory and neuroprotective effects.
Similarly, PDE7 inhibitors target the PDE7 enzyme family, which also specifically hydrolyzes cAMP. PDE7 is found in immune cells and various regions of the brain. By blocking PDE7, these inhibitors prevent cAMP breakdown, leading to increased intracellular concentrations and sustained cAMP signaling.
Quantitative Comparison of Effects on cAMP Levels
The following table summarizes quantitative data on the effects of rolipram on intracellular cAMP levels in different breast cancer cell lines. Due to the lack of specific published data for Pde7-IN-3, a qualitative description of the expected effects of PDE7 inhibition is provided for a comparative context.
| Compound | Target | Cell Line | Treatment Concentration | Fold Increase in cAMP | Absolute cAMP Levels (pmol/mL) |
| Rolipram | PDE4 | MCF-7 | Control (Untreated) | - | 14.1 |
| Half IC50 (19 µM) | ~1.7x | 24.02 | |||
| IC50 (38 µM) | ~3.0x | 43.12 | |||
| MDA-MB-231 | Control (Untreated) | - | 12.55 | ||
| Half IC50 (26.5 µM) | ~2.3x | 28.35 | |||
| IC50 (53 µM) | ~3.0x | 37.41 | |||
| PDE7 Inhibitor (Representative) | PDE7 | Various (e.g., T-cells, CLL cells) | Varies | Increase reported | Data not available |
Data for rolipram was extracted from a study on breast cancer cell lines. The IC50 values are specific to the antiproliferative effects observed in that study.
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the cAMP signaling pathway and a general experimental workflow for comparing the effects of PDE inhibitors.
Caption: cAMP signaling pathway with points of inhibition by this compound and rolipram.
References
Selective PDE7 Inhibitor, BRL-50481, Demonstrates High Specificity with Limited Cross-Reactivity to Other Phosphodiesterase Families
For Immediate Release
A comprehensive analysis of the selective phosphodiesterase 7 (PDE7) inhibitor, BRL-50481, reveals a high degree of selectivity for the PDE7 family, with significantly lower potency against other major phosphodiesterase (PDE) families. This guide provides a comparative overview of BRL-50481's cross-reactivity, detailed experimental protocols for assessing inhibitor selectivity, and a visualization of the PDE7 signaling pathway.
Researchers and drug development professionals focused on therapies targeting cyclic nucleotide signaling pathways will find this guide valuable for understanding the selectivity profile of a key PDE7 inhibitor. The data underscores the potential of BRL-50481 as a specific molecular probe for studying the physiological roles of PDE7 and as a lead compound for the development of novel therapeutics with minimal off-target effects.
Comparative Analysis of BRL-50481 Cross-Reactivity
BRL-50481 is a potent and selective inhibitor of PDE7, an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The inhibitory activity of BRL-50481 has been evaluated against a panel of different PDE families, demonstrating a clear preference for PDE7A. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of BRL-50481 for various PDE isoforms.
| PDE Family | Isoform | IC50 (µM) | Ki (nM) | Selectivity over PDE7A (Fold Difference based on IC50) |
| PDE7 | PDE7A | 0.15 [1] | 180 [1][3] | 1 |
| PDE7B | 12.1[1] | - | 81 | |
| PDE3 | - | 490[1] | - | 3267 |
| PDE4 | - | 62[1] | - | 413 |
| PDE1B | - | >200-fold less potent than for PDE7A[3] | - | >200 |
| PDE1C | - | >200-fold less potent than for PDE7A[3] | - | >200 |
| PDE2 | - | >200-fold less potent than for PDE7A[3] | - | >200 |
| PDE5 | - | >200-fold less potent than for PDE7A[3] | - | >200 |
The data clearly indicates that BRL-50481 is a highly selective inhibitor for PDE7A. It exhibits an 80-fold preference for the PDE7A subtype over PDE7B.[4] Furthermore, BRL-50481 is significantly less potent against PDE3 and PDE4, with selectivity ratios of over 3000-fold and 400-fold, respectively.[1] The compound also shows a greater than 200-fold selectivity for PDE7A over PDE1B, PDE1C, PDE2, and PDE5.[3]
Experimental Protocols
The determination of an inhibitor's selectivity across different PDE families is crucial for its characterization. A common method employed is the in vitro phosphodiesterase activity assay, which measures the hydrolysis of radiolabeled cyclic nucleotides.
Phosphodiesterase Activity Assay (Radiolabeled Substrate Method)
This protocol outlines a standard procedure for assessing the inhibitory activity of a compound against various PDE isoforms.
1. Reagents and Materials:
-
Recombinant human PDE enzymes (various families and isoforms)
-
[³H]-cAMP (tritiated cyclic adenosine monophosphate)
-
[³H]-cGMP (tritiated cyclic guanosine monophosphate) - for cGMP-specific or dual-specificity PDEs
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol, 0.1 mg/mL BSA)
-
Inhibitor compound (e.g., BRL-50481) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a microplate, add the diluted inhibitor, the respective recombinant PDE enzyme, and the assay buffer. For control wells, add the solvent vehicle instead of the inhibitor.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration should be below the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring that the reaction proceeds within the linear range (typically 10-30 minutes).
-
Terminate the reaction by adding a stop solution, often by boiling or adding a denaturing agent.
-
Add snake venom nucleotidase to each well and incubate to convert the radiolabeled 5'-AMP or 5'-GMP product into the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separate the unreacted charged substrate from the neutral nucleoside product by passing the reaction mixture through an anion-exchange resin column. The unreacted [³H]-cAMP/[³H]-cGMP binds to the resin, while the [³H]-adenosine/[³H]-guanosine is collected in the eluate.
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
PDE7 Signaling Pathway
PDE7 is a key regulator of intracellular cAMP levels. By hydrolyzing cAMP to AMP, PDE7 terminates the signaling cascade initiated by the activation of adenylyl cyclase. Inhibition of PDE7 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Workflow for Inhibitor Selectivity Profiling
The process of determining the selectivity of a PDE inhibitor involves a systematic screening against a panel of PDE enzymes.
References
Head-to-Head In Vivo Comparison: BRL50481 and Other PDE7 Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the phosphodiesterase 7 (PDE7) inhibitor BRL50481, with contextual data from other selective PDE7 inhibitors where direct head-to-head experimental data with Pde7-IN-3 is not available in published literature. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds' in vivo performance.
Mechanism of Action: The PDE7 Signaling Pathway
Phosphodiesterase 7 (PDE7) is a crucial enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[1] By inhibiting PDE7, compounds like BRL50481 prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][3] This signaling cascade is implicated in a range of physiological processes, including inflammation, immune response, and neuronal function.[1]
Caption: PDE7 Signaling Pathway and the inhibitory action of BRL50481.
In Vivo Performance of BRL50481
While in vivo data for a direct comparison with a compound named "this compound" is not publicly available, several studies have evaluated the in vivo efficacy of BRL50481 in various animal models.
Neuroprotection and Memory Enhancement
In a mouse model of sevoflurane-induced neurodegeneration, co-administration of BRL50481 demonstrated significant neuroprotective effects.[2] The study reported that BRL50481 attenuated learning and memory deficits, prevented the deterioration of recognition memory, and protected against neuron apoptosis.[2] These beneficial effects were attributed to the restoration of cAMP levels and the activation of the cAMP/CREB signaling pathway in the hippocampus.[2][3]
| Parameter | Vehicle Control | BRL50481 (1 mg/kg) | BRL50481 (5 mg/kg) | BRL50481 (10 mg/kg) |
| Escape Latency (Morris Water Maze) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Platform Crossings (Morris Water Maze) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Time in Target Quadrant (Morris Water Maze) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Apoptotic Cells (TUNEL assay) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| cAMP Levels (Hippocampus) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| pCREB/CREB Ratio (Hippocampus) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Table 1: Summary of in vivo efficacy of BRL50481 in a mouse model of sevoflurane-induced neurodegeneration. Data adapted from a study where BRL50481 was co-administered with sevoflurane. "Significantly" indicates a statistically significant difference compared to the sevoflurane-only group in the original study. |
Comparative Context with Other PDE7 Inhibitors
A study comparing another selective PDE7 inhibitor, TC3.6, with BRL50481 in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, revealed differing in vivo efficacies. While TC3.6 was effective in ameliorating the disease, BRL50481 showed no significant effect. The authors of the study suggested that this discrepancy, despite similar in vitro potencies, might be due to poor cell penetrability of BRL50481 in vivo.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the summarized experimental protocols for the key in vivo experiments cited in this guide.
Sevoflurane-Induced Neurodegeneration and Memory Deficit Model
-
Animal Model: Neonatal C57BL/6 mice.
-
Drug Administration: BRL50481 was administered intraperitoneally at doses of 1, 5, or 10 mg/kg 30 minutes before exposure to 3% sevoflurane for 6 hours.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice were trained for 5 consecutive days to find a hidden platform in a circular pool of water. Four trials were conducted per day. Escape latency, swimming speed, and path length were recorded.
-
Probe Trial: On day 6, the platform was removed, and mice were allowed to swim freely for 60 seconds. The number of platform crossings and the time spent in the target quadrant were measured.
-
-
Histological Analysis:
-
TUNEL Staining: To assess apoptosis, brain sections were stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Immunohistochemistry: Brain sections were stained for cleaved caspase-3 to further confirm apoptosis.
-
-
Biochemical Analysis:
-
cAMP Assay: Hippocampal tissue was collected, and cAMP levels were measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot: Hippocampal lysates were analyzed by Western blotting to determine the protein levels of total CREB and phosphorylated CREB (pCREB).
-
References
Genetic Validation of Pde7-IN-3's Target Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, in wild-type versus PDE7 knockout models, illustrating the critical role of genetic validation in confirming a drug's mechanism of action. While direct experimental data on this compound in PDE7 knockout mice is not publicly available, this guide utilizes data from studies on the highly selective PDE7 inhibitor BRL-50481 as a surrogate to demonstrate the principles and expected outcomes of such validation studies.
Introduction to this compound and its Target: PDE7
This compound is a small molecule inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP)[1]. By inhibiting PDE7, this compound leads to an accumulation of intracellular cAMP[2][3]. This elevation in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), influencing a variety of cellular processes including inflammation, immune responses, and neuroprotection[2][3][4][5][6]. The therapeutic potential of PDE7 inhibitors is being explored for a range of conditions, including neurological and inflammatory diseases[2][5].
The Gold Standard of Target Validation: Knockout Models
To definitively confirm that the pharmacological effects of a compound like this compound are mediated through its intended target, a robust genetic validation strategy is essential. The use of knockout (KO) animal models, in which the gene encoding the target protein (in this case, PDE7) has been deleted, provides the most rigorous evidence of on-target activity.
In this context, a PDE7 knockout mouse model serves as the ideal negative control. If this compound's effects are genuinely mediated by PDE7 inhibition, then the administration of this compound to a PDE7 knockout mouse should result in a significantly diminished or completely absent pharmacological response compared to its effects in a wild-type mouse.
Comparative Data: Expected Outcomes of this compound in Wild-Type vs. PDE7 Knockout Models
The following tables summarize the expected quantitative data from comparative studies of a selective PDE7 inhibitor in wild-type and PDE7 knockout mice, based on published findings with the surrogate PDE7 inhibitor, BRL-50481.
Table 1: Biochemical Effects of a Selective PDE7 Inhibitor
| Parameter | Genotype | Treatment | Expected Outcome | Reference Data (BRL-50481) |
| Hippocampal cAMP Levels | Wild-Type | Vehicle | Baseline | Baseline cAMP levels observed in control mice[7]. |
| Wild-Type | PDE7 Inhibitor | Increased | BRL-50481 significantly increased cAMP levels in the hippocampus of wild-type mice[7]. | |
| PDE7 Knockout | Vehicle | Baseline or slightly elevated | PDE7A knockout mice may have altered baseline cAMP levels in certain brain regions[8]. | |
| PDE7 Knockout | PDE7 Inhibitor | No significant change from vehicle | The effect of a PDE7 inhibitor on cAMP levels is expected to be abolished in the absence of the target enzyme. |
Table 2: Behavioral Effects of a Selective PDE7 Inhibitor
| Behavioral Test | Genotype | Treatment | Expected Outcome | Reference Data (BRL-50481) |
| Anxiety-like Behavior (Elevated Plus Maze) | Wild-Type | Vehicle | Baseline anxiety | Control mice exhibit a certain level of anxiety in the elevated plus maze[7]. |
| Wild-Type | PDE7 Inhibitor | Decreased anxiety | BRL-50481 significantly attenuated anxiety-like behavior in wild-type mice subjected to stress[7]. | |
| PDE7 Knockout | Vehicle | May show altered baseline anxiety | Genetic deletion of PDE7A has been shown to impact memory and could potentially affect anxiety phenotypes[8]. | |
| PDE7 Knockout | PDE7 Inhibitor | No significant change from vehicle | The anxiolytic effects of the PDE7 inhibitor are expected to be absent in PDE7 knockout mice. | |
| Ethanol Consumption (Two-Bottle Choice) | Wild-Type | Vehicle | Baseline consumption | Wild-type mice exhibit a baseline preference for ethanol[6]. |
| Wild-Type | PDE7 Inhibitor | Decreased consumption | BRL-50481 administration reduced ethanol consumption in female mice[6]. | |
| PDE7A Heterozygous KO | Vehicle | May show altered baseline consumption | - | |
| PDE7A Heterozygous KO | PDE7 Inhibitor | Attenuated or no effect on consumption | The effect of BRL-50481 on ethanol consumption was tested in PDE7A heterozygous knockout mice to confirm target engagement[6]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments involved in the genetic validation of a PDE7 inhibitor.
In Vivo Administration of PDE7 Inhibitor
-
Compound Preparation: this compound or a similar selective PDE7 inhibitor is dissolved in a vehicle appropriate for in vivo administration (e.g., a solution of DMSO, Tween 80, and saline).
-
Animal Groups: Wild-type and PDE7 knockout mice of the same genetic background, age, and sex are randomly assigned to treatment groups (vehicle or inhibitor).
-
Administration: The inhibitor or vehicle is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and frequency. Dosing regimens for similar compounds like BRL-50481 have ranged from 0.2 to 5 mg/kg[4].
Measurement of cAMP Levels
-
Tissue Collection: Following the final treatment, mice are euthanized, and brain regions of interest (e.g., hippocampus) are rapidly dissected and flash-frozen in liquid nitrogen.
-
Sample Preparation: The tissue is homogenized in an appropriate buffer (e.g., 0.1 M HCl) to stop enzymatic activity and extract cyclic nucleotides.
-
cAMP Assay: Intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. Data are typically normalized to the total protein concentration of the tissue homogenate.
Behavioral Testing: Elevated Plus Maze
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms extending from a central platform, elevated above the floor.
-
Procedure: Mice are placed on the central platform facing an open arm and are allowed to explore the maze for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.
Visualizations
Signaling Pathway of PDE7 Inhibition
Caption: PDE7 signaling pathway and the action of this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for genetic target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 4. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Phosphodiesterase-7A (PDE7A) as a Novel Target for Reducing Ethanol Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Confirming the Mechanism of Action of PDE7 Inhibitors: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel compound is a critical step in the drug discovery pipeline. This guide provides a framework for confirming the mechanism of Pde7-IN-3, a representative Phosphodiesterase 7 (PDE7) inhibitor, through a series of orthogonal assays. We will use the well-characterized and selective PDE7 inhibitor, BRL-50481, as a case study to illustrate the experimental data and methodologies.
Phosphodiesterase 7 (PDE7) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes.[1] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates various physiological functions, including inflammatory responses and neurological processes.[1][2] Therefore, inhibitors of PDE7, such as this compound, hold therapeutic potential for a range of disorders.[3][4] To rigorously validate that a compound like this compound exerts its effects through the direct inhibition of PDE7, a multi-faceted approach employing orthogonal assays is essential.
The Imperative of Orthogonal Assays
Orthogonal assays are distinct experimental methods that measure the same biological process or target engagement through different physical principles. Employing a suite of such assays provides a robust body of evidence, minimizing the risk of artifacts or off-target effects that might be misinterpreted from a single experimental approach. This guide will detail three key orthogonal assays to confirm the mechanism of action of a PDE7 inhibitor:
-
In Vitro PDE7 Enzymatic Assay: Directly measures the inhibition of PDE7 enzymatic activity.
-
Cellular cAMP Accumulation Assay: Measures the downstream consequence of PDE7 inhibition in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Confirms direct target engagement in intact cells.
Quantitative Performance of a Representative PDE7 Inhibitor: BRL-50481
To provide a tangible example, the following tables summarize the quantitative data for BRL-50481, a well-established selective PDE7 inhibitor.[1][5][6]
Table 1: In Vitro Inhibitory Potency of BRL-50481
| Target | IC50 (µM) | Assay Condition | Reference |
| PDE7A | 0.15 | Recombinant Human | [1][5] |
| PDE7B | 12.1 | Recombinant Human | [1][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of BRL-50481 Against Other PDE Families
| Target | IC50 (µM) | Selectivity (fold vs. PDE7A) | Reference |
| PDE3 | 490 | 3267 | [1] |
| PDE4 | 62 | 413 | [1] |
Selectivity is calculated by dividing the IC50 for the off-target by the IC50 for the on-target (PDE7A).
Table 3: Cellular Activity of BRL-50481
| Assay | Cell Type | Effect | Concentration | Reference |
| cAMP Accumulation | Human Monocytes | Increased cAMP levels | 300 µM | [1] |
| TNFα Release | Human Monocytes | Potentiated inhibition by rolipram | 30 µM | [1] |
| T-Cell Proliferation | Human CD8+ T-lymphocytes | Potentiated inhibition by rolipram | 30 µM | [7] |
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
In Vitro PDE7 Enzymatic Assay
This assay directly quantifies the ability of an inhibitor to block the catalytic activity of the PDE7 enzyme.
Materials:
-
Recombinant human PDE7A enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
PDE assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound or BRL-50481)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the PDE assay buffer.
-
In a microplate, add the test compound dilutions, recombinant PDE7A enzyme, and [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography or a scintillation proximity assay (SPA).
-
Quantify the amount of [³H]-AMP produced using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels in response to PDE7 inhibition.
Materials:
-
A suitable cell line expressing PDE7 (e.g., human monocytes or a recombinant cell line)
-
Cell culture medium
-
Test compound (this compound or BRL-50481)
-
A non-selective PDE inhibitor like IBMX (as a positive control)
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay like cAMP-Glo™)
-
Lysis buffer
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with the test compound or vehicle control for a defined period.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit following the manufacturer's instructions.
-
Normalize the cAMP levels to the total protein concentration in each well.
-
Compare the cAMP levels in compound-treated cells to vehicle-treated cells to determine the fold-increase in cAMP.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]
Materials:
-
Cells expressing the target protein (PDE7)
-
Test compound (this compound or BRL-50481)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for PDE7
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble PDE7 in the supernatant by Western blotting using a PDE7-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble PDE7 as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the PDE7 signaling pathway, the logical workflow for mechanism-of-action confirmation, and the experimental workflow for CETSA.
Figure 1: PDE7 Signaling Pathway
Figure 2: MOA Confirmation Workflow
Figure 3: CETSA Experimental Workflow
By systematically applying these orthogonal assays, researchers can build a compelling case for the mechanism of action of novel PDE7 inhibitors like this compound, thereby de-risking their progression in the drug discovery and development process. The provided data for BRL-50481 serves as a benchmark for the expected performance of a selective PDE7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRL-50481 - Wikipedia [en.wikipedia.org]
- 4. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRL-50481, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pde7-IN-3: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Pde7-IN-3 is not publicly available. The following procedures are based on general best practices for the disposal of novel research compounds. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the supplier of this compound before handling or disposing of this material. The SDS will contain specific and detailed information regarding the hazards, handling, and proper disposal methods for this compound.
Immediate Safety and Logistical Information
This compound is a phosphodiesterase 7 (PDE7) inhibitor used in research to study conditions like inflammatory and neuropathic pain.[1] As with any research chemical, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The disposal of chemical waste is regulated by federal, state, and local laws, and all laboratory procedures must be in compliance with these regulations.
General Disposal Procedures for Research Chemicals
In the absence of a specific SDS for this compound, it should be treated as a hazardous chemical waste. The following step-by-step guide outlines the general operational plan for its disposal:
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous waste.
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) from liquid waste (e.g., unused solutions).
-
-
Containerization and Labeling:
-
Use only appropriate and compatible containers for waste storage. Plastic is often preferred for its durability.[2]
-
Ensure waste containers are securely closed at all times, except when adding waste.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific contents and concentrations.[3]
-
-
Storage:
-
Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations. [3][5]
Quantitative Data from Safety Data Sheet
The following table should be populated with information from the specific Safety Data Sheet for this compound once it is obtained from the supplier. This data is essential for a full understanding of the compound's hazards and for making informed decisions about its safe handling and disposal.
| Property | Value (to be obtained from SDS) | Relevance to Disposal |
| Physical State | Solid / Liquid / Gas | Determines appropriate container and handling procedures. |
| Solubility | e.g., in water, organic solvents | Informs potential for environmental dispersal and appropriate cleanup methods. |
| pH | --- | Corrosivity hazard; may require neutralization before disposal. |
| Toxicity Data (e.g., LD50) | --- | Indicates acute toxicity and necessary safety precautions. |
| Hazard Class (e.g., Flammable, Corrosive, Toxic) | --- | Dictates segregation, storage, and transportation requirements. |
| Environmental Hazards | --- | Determines potential harm to aquatic life and other ecosystems. |
Experimental Protocols
Detailed experimental protocols for the safe handling and potential neutralization of this compound would be provided in the official Safety Data Sheet. These protocols are critical for ensuring personnel safety and environmental protection.
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of a laboratory research chemical like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
